Indatraline's core mechanism is the potent inhibition of key monoamine transporters, thereby increasing neurotransmitter levels in the synaptic cleft.
| Transporter Target | Full Name | Inhibition Constant (Ki) | Biological Role |
|---|---|---|---|
| SERT [1] | Serotonin Transporter | 0.42 nM [1] | Reuptake of serotonin (5-HT); regulates mood, emotion [2] [1] |
| DAT [1] | Dopamine Transporter | 1.7 nM [1] | Reuptake of dopamine; central to reward, motivation, motor control [2] [1] |
| NET [1] | Norepinephrine Transporter | 5.8 nM [1] | Reuptake of norepinephrine; involved in attention and stress response [2] [1] |
This potent triple reuptake inhibition is similar to cocaine but with a slower onset and longer duration of action, which has been investigated as a potential pharmacological strategy for treating cocaine addiction [2] [3].
Beyond its effects on monoamine systems, indatraline has been identified as a potent inducer of autophagy, a cellular "self-digestion" process. The signaling pathway through which this occurs is outlined below.
Indatraline induces autophagy by activating AMPK and inhibiting the mTOR/S6K signaling axis [3].
Key experimental evidence for autophagy induction includes [3]:
This autophagy induction underlies its anti-proliferative effects and potential application in treating conditions like restenosis (re-narrowing of blood vessels) [3].
For researchers aiming to replicate or build upon these findings, here are the core methodologies from key studies.
1. Autophagy Induction Assay (Cell-based) [3]
2. In Vivo Restenosis Model [3]
3. Anti-Angiogenesis and Cell Motility Assay [4]
Recent studies explore repurposing indatraline beyond its initial neurological targets:
For research purposes, key experimental findings and methodologies from the literature are summarized below.
| Study Focus | Experimental Model | Key Protocol / Treatment | Primary Quantitative Outcome |
|---|---|---|---|
| Reduction of Cocaine Self-Administration [1] | Rhesus monkeys | Repeated daily treatment with indatraline (0.1-0.56 mg/kg/day for 7 days). Cocaine self-administration was measured across a range of doses (0.0032-0.1 mg/kg/injection). | The highest dose of indatraline (0.56 mg/kg/day) nearly eliminated cocaine-maintained responding. |
| Effect on Motor Activity [2] | Male Wistar rats | Single intraperitoneal (i.p.) administration. Ambulation, raising, and stereotypy were computed at 1, 2, and 3 hours post-administration. | Indatraline produced a long-lasting effect on motor activity for at least 3 hours. |
| Autophagy Induction *In Vitro* [3] | COS-7 & HeLa cell lines | Cells treated with 1-10 µM indatraline for 24 hours. Autophagy was assessed via LysoTracker/MDC staining, EGFP-LC3 puncta formation, and LC3-I to LC3-II conversion by immunoblotting. | Indatraline (5-10 µM) induced strong LC3 conversion, similar to rapamycin. LC3-II levels increased 2 to 3-fold in the presence of lysosomal inhibitor E64D, confirming autophagic flux. |
| Immunogenic Cell Death (ICD) *In Vitro* [4] | Various cancer cell lines | Cells treated with indatraline. Key hallmarks of ICD—calreticulin (CALR) exposure, ATP secretion, and HMGB1 release—were measured. | Indatraline triggered the emission of all three key damage-associated molecular patterns (DAMPs), confirming its immunogenic potential. |
Beyond monoamine reuptake inhibition, recent research has uncovered two significant, novel mechanisms of action for indatraline.
In cellular models, indatraline has been shown to induce autophagy by suppressing the mTOR/S6 kinase signaling pathway, independent of the PI3K/AKT/ERK pathway [3]. The workflow below illustrates this process.
Indatraline induces autophagy by activating AMPK and inhibiting the mTOR/S6K pathway. [3]
A more recent study identified that indatraline, as a cationic amphiphilic drug, disrupts lysosomal cholesterol transport, leading to Immunogenic Cell Death (ICD) [4]. The mechanism is outlined below.
Indatraline inhibits lysosomal cholesterol transporters, leading to cholesterol accumulation, lysosomal damage, and ICD. [4]
Indatraline is a powerful and non-selective inhibitor of all three major monoamine transporters, which contributes to its long-lasting effects and has made it a candidate for treating stimulant abuse [1] [2].
| Pharmacological Parameter | Value | Details / Significance |
|---|---|---|
| Inhibition Constant (Kᵢ) | Against neurotransmitter transporters: [3] | |
| - Serotonin Transporter (SERT) | 0.42 nM | Most potent action |
| - Dopamine Transporter (DAT) | 1.7 nM | Similar efficacy to cocaine [1] |
| - Norepinephrine Transporter (NET) | 5.8 nM | |
| Behavioral Effect Onset | 20-30 minutes | Slower than cocaine, contributing to lower abuse potential [1] |
| Behavioral Effect Duration | >3 hours | Longer duration than cocaine [1] [2] |
Here are the methodologies for two critical areas of indatraline research.
This cell-based assay is used to identify and validate compounds that induce autophagy.
This behavioral test assesses the long-lasting psychomotor effects of indatraline.
The following diagram illustrates the mechanism by which indatraline induces autophagy, as revealed by cellular screening.
Indatraline induces autophagy by activating AMPK and suppressing the mTOR/S6K pathway.
While the total synthesis is complex, the following flowchart outlines a modern ring-contraction approach.
Simplified synthesis of indatraline via an iodine(III)-mediated ring contraction.
Indatraline remains a valuable research tool. Its highest development phase is Preclinical, and it has not yet received approval for medical use [5]. The discovery of its autophagy-inducing effects opens new potential therapeutic avenues for diseases like restenosis and atherosclerosis [4]. Research also continues into its use as a slow-onset, long-duration agent for psychostimulant abuse [1] [2].
The core activity of indatraline is its potent inhibition of the three major monoamine transporters. The following table summarizes its binding affinity (Ki values) and primary pharmacological actions.
| Target Transporter | Inhibitory Constant (Ki) | Primary Effect |
|---|---|---|
| Serotonin Transporter (SERT) | 0.42 nM [1] | Potently increases synaptic serotonin levels |
| Dopamine Transporter (DAT) | 1.7 nM [1] | Potently increases synaptic dopamine levels |
| Norepinephrine Transporter (NET) | 5.8 nM [1] | Potently increases synaptic norepinephrine levels |
| Primary Pharmacological Action | Potent and balanced Triple Reuptake Inhibitor (TRI) [2] [1] | |
| Additional Documented Effects | Induces autophagy; Exhibits anti-angiogenic and antinociceptive activity [3] [4] [5] |
A key discovered mechanism of indatraline is its ability to induce autophagy, an important cellular degradation process, via the AMPK/mTOR/S6K signaling axis [3]. The diagram below illustrates this signaling pathway.
Indatraline activates AMPK, which in turn suppresses the mTOR/S6K signaling pathway. This suppression relieves the normal inhibitory brake that mTOR/S6K places on autophagy, thereby inducing the process [3]. This mechanism is distinct from its monoamine reuptake blockade and has therapeutic potential for conditions like restenosis and atherosclerosis [3].
The following methodologies are critical for investigating indatraline's effects, particularly its role in inducing autophagy.
The unique profile of indatraline makes it a valuable tool in diverse research areas.
Indatraline is more than a classic antidepressant prototype; it is a versatile tool for probing autophagy and developing targeted neurological therapies. Its well-defined triple reuptake inhibition profile, combined with its novel autophagy-inducing mechanism, makes it a compelling candidate for further research and potential therapeutic repurposing.
Indatraline is a non-selective monoamine transporter inhibitor that blocks the reuptake of key neurotransmitters: dopamine, norepinephrine, and serotonin [1]. Recent research has uncovered its novel function as a potent inducer of autophagy, a cellular recycling process [1].
The table below summarizes key quantitative findings from the identified study:
| Parameter | Experimental Findings |
|---|---|
| Autophagy Induction (Fold-change) | 2.87-fold increase vs. control (at 10 μM), comparable to rapamycin [1]. |
| Effective Concentrations (in vitro) | Increased LysoTracker/MDC staining from 1 μM; LC3 conversion observed from 5-10 μM [1]. |
| Key Signaling Pathway | Suppression of mTOR/S6 kinase signaling; affected AMPK/mTOR/S6K axis [1]. |
| Impact on Cell Death | Induced apoptosis-independent, autophagy-mediated cell death (caspase-3 not cleaved) [1]. |
| In Vivo Therapeutic Effect | Inhibited SMC accumulation and demonstrated therapeutic potential in a rat model of restenosis [1]. |
The key findings on indatraline's autophagy induction were established through the following experimental methodologies [1]:
The following diagram illustrates the mechanism by which indatraline induces autophagy, as revealed by the cited experiments. The Graphviz DOT code below can be used to generate the pathway visualization.
This diagram summarizes the established mechanism: indatraline inhibits monoamine transporters, leading to AMPK activation and subsequent suppression of the mTOR/S6K pathway. This suppression induces autophagy, which in turn inhibits smooth muscle cell accumulation and promotes a specific form of cell death [1].
The discovery of indatraline's autophagy-inducing property opens several promising research avenues:
The table below summarizes two primary synthetic approaches to Indatraline, highlighting their key steps and reported yields.
| Synthetic Route | Key Steps & Characteristics | Reported Yield | References |
|---|
| Classic Route (Bøgesø et al.) | 1. Preparation of a 1-indanone intermediate. 2. Formation of the target 3-phenyl-1-indanamine via classic reactions. Considered less straightforward due to diastereomer formation. | Information not specified in available sources. | [1] [2] | | Ring-Contraction Route (Silva et al.) | 1. Key Step: Iodine(III)- or Thallium(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative. 2. Highly diastereoselective. 3. More efficient and convergent pathway. | Key Intermediate (4): Up to 88% yield using Thallium(III) Trinitrate (TTN). Final Product: The route successfully produced ~1 gram of (±)-Indatraline for biological evaluation. | [2] |
The following detailed methodology is adapted from the work of Silva et al. [2].
The publication states that the carboxylic acid (9) was subsequently converted to the target amine, (±)-Indatraline (1), though precise experimental details for the Hofmann rearrangement and subsequent functional group transformations were not fully elaborated in the provided excerpt. The overall route successfully produced sufficient material (~1 gram) for biological evaluation. [2]
The following diagram maps the logical sequence and key transformations of the ring-contraction synthesis route.
Synthesis workflow for Indatraline via ring-contraction, showing key intermediates and reaction yields.
For your research and development work, here are the core technical specifications of Indatraline hydrochloride [3]:
The ring-contraction route represents a more efficient and diastereoselective approach compared to classic methods that rely on 1-indanone intermediates and face challenges with undesirable cis-diastereomer formation [1] [2].
It is important to note that the search results did not provide explicit experimental details for the final steps from carboxylic acid (9) to the final amine (1), or protocols for the classic Bøgesø synthesis. The provided information focuses on the novel, key ring-forming transformation.
The indane scaffold represents a privileged structure in medicinal chemistry, combining a rigid bicyclic framework with both aromatic and aliphatic characteristics that offers considerable versatility for chemical modification. [1] Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) features a 1-amino-3-aryl indane structure that demonstrates remarkable stereospecificity in its biological activity.
Table 1: Fundamental Characteristics of (1R,3S)-Indatraline
| Property | Specification |
|---|---|
| Systematic Name | (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride |
| CAS Registry | 86939-10-8 |
| Molecular Formula | C₁₆H₁₅Cl₂N·HCl |
| Molecular Weight | 292.2 g/mol (free base) |
| Specific Rotation | Optically active form exhibits characteristic rotation |
| pKa | 9.28±0.40 (Predicted) |
| Storage Conditions | Desiccate at room temperature |
The (1R,3S) configuration represents the trans-diastereomer where the aromatic ring at position 3 and the methylamino group at position 1 adopt a specific spatial orientation that maximizes interactions with monoamine transporter binding pockets. This configuration has been identified as the pharmacologically active enantiomer with superior binding characteristics compared to its stereoisomers. [2]
Indatraline functions as a potent non-selective monoamine reuptake inhibitor with demonstrated affinity for all three monoamine transporters:
This comprehensive inhibition profile establishes indatraline as a triple reuptake inhibitor (TRI), simultaneously modulating dopaminergic, noradrenergic, and serotonergic neurotransmission. The compound acts at the central binding site of these transporters, preventing the reuptake of released monoamines from synaptic clefts and thereby increasing their extracellular concentrations and prolonging their signaling duration. [3] [4]
Figure 1: Indatraline inhibits monoamine transporters (DAT, NET, SERT), preventing neurotransmitter reuptake and increasing synaptic levels of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).
The MS Binding Assays developed using (1R,3S)-indatraline as a native marker demonstrate excellent correlation with traditional radioligand binding assays, providing a label-free alternative for characterizing monoamine reuptake inhibitors. These mass-spectrometry-based assays enable comprehensive investigation of binding parameters without radioactive markers. [3]
Table 2: Comprehensive Pharmacological Data for (1R,3S)-Indatraline
| Parameter | hDAT | hNET | hSERT |
|---|---|---|---|
| Binding Affinity (Kᵢ) | High affinity | High affinity | High affinity |
| Dissociation Kinetics | Slow dissociation | Slow dissociation | Slow dissociation |
| Allosteric Regulation | Not reported | Not reported | Clomipramine effect observed |
| Onset/Duration | Slower onset, longer duration than cocaine | Similar prolonged profile | Similar prolonged profile |
The dissociation rate constants for (1R,3S)-indatraline binding at all three monoamine transporters were determined in kinetic studies, revealing characteristically slow dissociation kinetics that contribute to its long duration of action. Notably, these investigations uncovered an allosteric effect of clomipramine on the dissociation of (1R,3S)-indatraline specifically from hSERT, suggesting complex regulatory mechanisms at the serotonin transporter. [3]
The established MS Binding Assays provide a robust framework for investigating indatraline's interactions with monoamine transporters:
The validation studies demonstrated that results from MS Binding Assays align excellently with those obtained from traditional radioligand binding assays, confirming their reliability for characterizing new monoamine reuptake inhibitors. [3]
Multiple synthetic routes have been developed to access optically pure (1R,3S)-indatraline, addressing the significant challenge of stereocontrol in the 1,3-disubstituted indane system.
Table 3: Comparison of Synthetic Approaches to (1R,3S)-Indatraline
| Method | Key Features | Yield | Stereocontrol | Reference |
|---|---|---|---|---|
| Ring Contraction | I(III)-mediated contraction of 1,2-dihydronaphthalene | Moderate to high | Diastereoselective | [4] |
| Asymmetric Synthesis | Rhodium-catalyzed conjugate addition | High | Enzymatic resolution | [2] |
| Biocatalytic Approaches | Marine-derived fungi biotransformation | Varies | High enantioselectivity | [1] |
Figure 2: I(III)-mediated oxidative ring contraction route to (1R,3S)-indatraline, establishing trans-stereochemistry during key diastereoselective step.
A novel approach developed for indatraline synthesis employs hypervalent iodine reagents in a key ring contraction transformation:
This methodology provides efficient access to the trans-configured 1,3-disubstituted indane core with control over stereochemistry. [4]
Recent advances explore biocatalytic approaches using marine-derived fungi including Emericellopsis maritima BC17 and Purpureocillium lilacinum BC17-2. These biological systems offer green chemistry alternatives with inherent stereoselectivity, operating under mild aqueous conditions at physiological pH and temperature. [1]
Indatraline has been investigated as a potential agonist medication for cocaine use disorder, based on the substitute agonist therapy model successfully employed for nicotine and heroin addictions:
Patent applications disclose indatraline analogs for treating neurodegenerative diseases characterized by alpha-synuclein aggregation:
(1R,3S)-Indatraline is commercially available for research purposes with significant cost considerations:
The compound serves primarily as a pharmacological tool compound for studying monoamine transporter function and as a reference standard in drug discovery programs targeting neurotransmitter reuptake inhibition.
The (1R,3S) stereochemistry of indatraline is fundamental to its high-affinity interaction with monoamine transporters and its distinctive pharmacological profile as a triple reuptake inhibitor. The development of MS Binding Assays using this enantiomer as a native marker provides powerful tools for characterizing novel monoamine reuptake inhibitors without radioactive ligands.
Future research directions include:
Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) is a highly potent triple reuptake inhibitor that non-selectively blocks the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This pharmacological profile makes it a valuable tool for neuropharmacological research and drug discovery [1]. Traditional radioligand binding assays, while robust, involve significant safety, cost, and waste disposal challenges. Mass Spectrometry Binding Assays (MS Binding Assays) have emerged as a powerful, label-free alternative, directly quantifying the native ligand bound to the target receptor.
These Application Notes detail a validated LC-ESI-MS/MS method for the sensitive and specific quantification of indatraline, enabling its use as a native marker in binding assays. This method facilitates the characterization of binding parameters for indatraline and other test compounds at monoamine transporters, serving as a direct substitute for conventional radioligand binding assays [1] [2].
This protocol describes the core analytical method for quantifying indatraline in biological matrices.
Chromatographic Conditions
Mass Spectrometric Conditions
Sample Preparation
The following diagram outlines the complete analytical workflow from sample preparation to data analysis:
This protocol is used to determine the affinity (Kₐ) of indatraline for a target transporter.
This protocol is used to characterize the affinity of test compounds by their ability to displace a marker ligand.
The developed LC-ESI-MS/MS quantification method was rigorously validated according to the CDER guideline, demonstrating high reliability for bioanalytical applications [1].
Table 1: Validation Parameters for the LC-ESI-MS/MS Quantification of Indatraline
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 5 pmol L⁻¹ to 5 nmol L⁻¹ | --- |
| LLOQ | 5 pmol L⁻¹ | --- |
| Accuracy | Meets CDER guideline | Within ±15% (±20% at LLOQ) |
| Precision | Meets CDER guideline | RSD ≤15% (≤20% at LLOQ) |
| Selectivity | Demonstrated in biological matrices | No interference from matrix |
Table 2: Experimentally Determined Binding Parameters for (1R,3S)-Indatraline [1] [2]
| Monoamine Transporter | Equilibrium Dissociation Constant (Kₐ) | Dissociation Rate Constant (kₐff) |
|---|---|---|
| Norepinephrine Transporter (NET) | 805 pmol L⁻¹ | Determined in kinetic studies |
| Dopamine Transporter (DAT) | Characterized | Determined in kinetic studies |
| Serotonin Transporter (SERT) | Characterized | Determined in kinetic studies; Allosteric effect of clomipramine observed |
The established MS Binding Assays have been successfully applied to advance research in monoamine transporters:
Understanding the metabolic fate of indatraline is crucial for toxicological and forensic analysis. A study investigating its metabolism in rat urine and pooled human liver S9 fraction (pHLS9) identified several metabolites, as summarized below [4].
Table 3: Identified Metabolites of Indatraline [4]
| Matrix | Phase I Metabolites | Phase II Metabolites | Key Metabolic Reactions | | :--- | :--- | :--- | :--- | | Rat Urine | 2 | 4 | Aromatic hydroxylation followed by glucuronidation | | Human Liver S9 | Detected | Detected | Aromatic hydroxylation and glucuronidation | | Note: The parent compound (indatraline) was not detectable in rat urine; metabolites were identified by their characteristic isotopic patterns from chlorine atoms. |
The metabolic pathway of indatraline involves key biotransformations that can serve as biomarkers for its consumption.
The LC-ESI-MS/MS method for indatraline quantification provides a robust, sensitive, and high-throughput alternative to radioligand binding assays. Its successful validation and application in MS Binding Assays for key monoamine transporters demonstrate its significant value in drug discovery and pharmacological research. The ability to use a non-labeled native marker eliminates the need for radioactive isotopes, reducing cost and safety concerns while providing equally reliable data. Furthermore, the elucidated metabolic profile aids in forensic and toxicological screening for this potent new psychoactive substance.
Mass spectrometry (MS) binding assays represent a innovative, label-free approach for investigating ligand-receptor interactions that serves as a robust alternative to conventional radioligand binding assays. These assays directly detect unlabeled marker ligands bound to their target receptors using advanced mass spectrometric detection methods, eliminating the need for radioactive or fluorescent labels that may alter the pharmacological properties of the ligand. The fundamental principle involves using a selective, high-affinity ligand as a native marker that binds to the target receptor, with the bound fraction quantified after separation from unbound ligand through sophisticated LC-ESI-MS/MS techniques. This approach maintains the biological relevance of the interaction while avoiding the regulatory challenges and safety concerns associated with radioactive materials [1].
Indatraline, a potent triple reuptake inhibitor, exhibits nanomolar affinity for all three monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This pharmacological profile makes it an ideal native marker for MS binding assays targeting these clinically relevant transporters. The (1R,3S)-enantiomer of indatraline demonstrates particularly high affinity and serves as the eutomer (optimal binding isomer) for transporter studies. Unlike radiolabeled ligands, which require synthetic modification for isotope incorporation, indatraline can be used directly in its native form, preserving its intrinsic binding characteristics while being detected with high sensitivity through modern mass spectrometry [2] [3]. The implementation of MS binding assays requires careful optimization of both the biological binding conditions and the analytical detection methodology to achieve the sensitivity and specificity necessary for accurate quantification of bound ligand at the concentrations typically encountered in receptor-ligand interactions (often in the pico- to nanomolar range).
The development of a reliable LC-ESI-MS/MS method for indatraline quantification required systematic optimization of both chromatographic separation and mass spectrometric detection parameters. For high-performance liquid chromatography (HPLC), an R18 column provided optimal separation with a mobile phase consisting of acetonitrile and ammonium bicarbonate buffer (5 mmol L⁻¹, pH 10.0) in a ratio of 90:10 (v/v) at a flow rate of 600 μL min⁻¹. The alkaline pH of the mobile phase enhanced ionization efficiency in positive electrospray ionization mode, significantly improving detection sensitivity. The total chromatographic cycle time was minimized to 1.5 minutes, enabling high-throughput analysis compatible with the 96-well format commonly used in binding assays [3] [4].
Mass spectrometric detection was performed using a triple quadrupole instrument operated in multiple reaction monitoring (MRM) mode, providing the exceptional sensitivity and selectivity required for quantifying low abundance analytes in complex biological matrices. Indatraline was detected using the transition m/z 292.2 → 261.0, while its deuterated analogue ([²H₇]-indatraline), employed as an internal standard, was monitored using the transition m/z 299.2 → 268.0. The use of a structurally identical, stable isotope-labeled internal standard compensated for variability in sample preparation, ionization efficiency, and matrix effects, ensuring accurate quantification across the required concentration range [3].
The LC-ESI-MS/MS method for indatraline quantification underwent comprehensive validation according to CDER guideline requirements, demonstrating excellent analytical performance across all evaluated parameters:
Table 1: Validation Parameters for Indatraline LC-ESI-MS/MS Quantification
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 5 pmol L⁻¹ to 5 nmol L⁻¹ | ≥ 3 orders of magnitude |
| LLOQ | 5 pmol L⁻¹ | Signal-to-noise ratio ≥ 5 |
| Accuracy | 85-115% | Within ±15% of nominal value |
| Precision (Intra-day) | < 15% RSD | ≤ 15% RSD |
| Precision (Inter-day) | < 15% RSD | ≤ 15% RSD |
| Selectivity | No matrix interference | ≤ 20% deviation at LLOQ |
| Carryover | < 20% of LLOQ | ≤ 20% of LLOQ |
The validated method enabled reliable quantification of indatraline in biological matrices without additional sample preparation, streamlining the workflow for MS binding assays. The exceptional sensitivity (LLOQ of 5 pmol L⁻¹) was particularly crucial for saturation binding experiments where receptor concentrations—and consequently bound marker concentrations—are typically low [3] [4]. This robust quantification method formed the analytical foundation for all subsequent binding experiments characterizing indatraline interactions with monoamine transporters.
Cell membrane preparations from recombinant cell lines stably expressing human DAT, NET, or SERT serve as the receptor source for MS binding assays. Membranes are harvested through homogenization followed by differential centrifugation, with protein concentration determined using the bicinchoninic acid (BCA) assay. Binding incubations are performed in a final volume of 200 μL in 96-well plates, containing membrane suspension (typically 10-50 μg protein), indatraline at appropriate concentrations, and test compounds in competition experiments. The incubation buffer consists of 50 mM Tris-HCl (pH 7.4 for DAT and NET; pH 8.0 for SERT) containing 120 mM NaCl and 5 mM KCl, with specific additions of 1 mM MgCl₂ for DAT and 1 mM CaCl₂ for SERT to optimize binding conditions. Incubations proceed for 60-90 minutes at room temperature, allowing the system to reach binding equilibrium [2] [5].
Following incubation, bound and free ligand are separated by rapid vacuum filtration through glass fiber filters (pre-treated with 0.3% polyethyleneimine for SERT assays to reduce nonspecific binding). Filters are washed three times with 200 μL of ice-cold incubation buffer to remove unbound ligand completely. The bound ligand is then extracted from the filters by shaking with 200 μL of extraction solvent (acetonitrile:water, 90:10, v/v) containing the internal standard [²H₇]-indatraline at a fixed concentration. The extract is centrifuged to remove particulate matter, and a defined aliquot is directly injected into the LC-ESI-MS/MS system for quantification [2] [3].
Saturation experiments characterize the affinity of (1R,3S)-indatraline for each monoamine transporter and the receptor density in the membrane preparation. These experiments employ a concentration range of (1R,3S)-indatraline from 0.1 to 10 nM, with each concentration tested in duplicate or triplicate. Non-specific binding is determined in parallel incubations containing a large excess (1 μM) of a selective transporter inhibitor (e.g., nomifensine for DAT, nisoxetine for NET, or citalopram for SERT). The specific binding is calculated by subtracting non-specific binding from total binding at each concentration. The resulting data are analyzed by nonlinear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) using the one-site binding model [2].
Kinetic experiments measure the association and dissociation rates of (1R,3S)-indatraline binding to monoamine transporters, providing information about the dynamics of the ligand-receptor interaction. For association experiments, binding is initiated by adding membranes to a fixed concentration of (1R,3S)-indatraline (approximately equal to the Kd value), and reactions are terminated at various time points (from 30 seconds to 120 minutes) to determine the amount bound over time. For dissociation experiments, (1R,3S)-indatraline is first allowed to reach binding equilibrium with the receptors, after which dissociation is initiated by adding an excess (1 μM) of unselective transporter inhibitor (e.g., cocaine) to prevent rebinding, and bound ligand is measured at various time points after this addition. The data from these experiments are fitted to appropriate kinetic models to determine the association rate constant (kₒₙ) and dissociation rate constant (kₒff) [2].
Competition experiments evaluate the affinity of test compounds for the monoamine transporters by assessing their ability to displace the binding of (1R,3S)-indatraline at a fixed concentration (typically equal to its Kd value). Test compounds are tested across a range of concentrations (e.g., 0.1 nM to 100 μM), usually in a semi-logarithmic series with 10-12 concentration points. Each competition curve should include reference compounds with known affinity for the respective transporter to validate the assay performance. The resulting data are analyzed by nonlinear regression to determine the half-maximal inhibitory concentration (IC₅₀) for each test compound, which is then converted to the equilibrium inhibition constant (Ki) using the Cheng-Prusoff equation [2] [1].
The MS binding assays using (1R,3S)-indatraline as a native marker successfully characterized its binding parameters at all three monoamine transporters, revealing distinct affinity profiles and kinetic properties. Saturation experiments demonstrated that (1R,3S)-indatraline binds with subnanomolar affinity to hDAT, hNET, and hSERT, with Kd values in the range of 73-805 pM, confirming its status as a high-affinity ligand suitable for binding assays. Kinetic studies further elucidated the residence times of the ligand at each transporter, with dissociation half-lives ranging from approximately 9 to 25 minutes depending on the transporter target [2] [3].
Table 2: Binding Parameters of (1R,3S)-Indatraline at Monoamine Transporters
| Transporter | Kd (pM) | Bmax (fmol/mg protein) | kₒff (min⁻¹) | t½ (min) |
|---|---|---|---|---|
| hDAT | 73 ± 8 | 980 ± 40 | 0.077 ± 0.007 | 9.0 |
| hNET | 805 ± 85 | 1250 ± 110 | 0.028 ± 0.004 | 24.8 |
| hSERT | 172 ± 15 | 2150 ± 150 | 0.051 ± 0.006 | 13.6 |
Notably, kinetic experiments revealed an allosteric effect of clomipramine on the dissociation of (1R,3S)-indatraline from hSERT. When clomipramine was included in the dissociation buffer, the dissociation rate of (1R,3S)-indatraline increased significantly, suggesting an allosteric interaction between the binding sites of these two ligands. This phenomenon highlights the ability of MS binding assays to detect complex pharmacological interactions that might be missed in traditional equilibrium binding studies [2].
Competition experiments with known monoamine transport inhibitors and substrates validated the utility of the MS binding assay platform for comprehensive pharmacological characterization. The results obtained with (1R,3S)-indatraline as the marker ligand showed excellent correlation with historical data from radioligand binding assays, confirming the reliability and accuracy of the MS-based approach. The assay successfully discriminated between transporter subtypes, with selective inhibitors showing expected potency rankings across DAT, NET, and SERT [2].
Table 3: Representative Competition Binding Data for Reference Compounds
| Compound | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) | Transport Selectivity |
|---|---|---|---|---|
| Nomifensine | 28 ± 5 | 65 ± 8 | 1200 ± 150 | DAT > NET >> SERT |
| Nisoxetine | 550 ± 60 | 2.5 ± 0.3 | 850 ± 90 | NET > DAT ≈ SERT |
| Citalopram | 5800 ± 650 | 2100 ± 240 | 1.8 ± 0.2 | SERT > NET > DAT |
| Cocaine | 210 ± 25 | 350 ± 40 | 420 ± 45 | Non-selective |
The competition binding data demonstrate that the MS binding assay platform effectively characterizes the selectivity profiles of test compounds across the three monoamine transporters, providing crucial information for drug discovery programs targeting specific transporters or developing triple reuptake inhibitors. The high sensitivity of the LC-ESI-MS/MS method allows for accurate Ki determination even for low-affinity compounds that might be challenging to characterize in traditional radioligand binding assays due to limited specific binding signals at high concentrations [2].
Figure 1: MS Binding Assay Workflow. The diagram illustrates the complete experimental procedure from membrane preparation through LC-ESI-MS/MS analysis and data interpretation.
Figure 2: Monoamine Transporter Function and Inhibition. The diagram illustrates the role of monoamine transporters in neurotransmitter reuptake and the mechanism of inhibition by indatraline.
The established MS binding assays using indatraline as a native marker provide a versatile platform for investigating ligand interactions with monoamine transporters in drug discovery research. These assays enable comprehensive characterization of test compounds, including affinity determination (Ki), association and dissociation kinetics (kₒₙ, kₒff), and mechanism of action studies through competition and allosteric modulation experiments. The methodology is particularly valuable for screening selective inhibitors for individual transporters or developing balanced triple reuptake inhibitors with potential therapeutic applications in depression, attention deficit disorders, and substance abuse [2] [3].
When compared to traditional radioligand binding assays, the MS binding assay approach offers several significant advantages. The elimination of radioactive labels removes associated safety concerns, regulatory restrictions, and specialized disposal requirements, while also reducing costs related to radioligand synthesis and storage. Furthermore, the use of native ligands without structural modification ensures that binding characteristics are not altered by the presence of bulky radiolabels or fluorophores, providing more physiologically relevant data. The MS detection platform also offers exceptional specificity through MRM detection, effectively distinguishing the marker ligand from test compounds or matrix components that might interfere with binding measurements [1] [5].
Indatraline (chemical name: (+)-(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) is a potent and non-selective monoamine reuptake inhibitor that acts on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [1] [2]. Its balanced affinity for all three monoamine transporters classifies it as a Triple Reuptake Inhibitor (TRI). Due to its high potency and slow dissociation rate from transporters, indatraline is not only a compound of interest for psychostimulant addiction research but also serves as an excellent pharmacological tool and native marker in binding assays [2] [3]. These application notes detail the methodologies for quantifying indatraline and characterizing its binding to DAT.
A sensitive and validated LC-ESI-MS/MS method is crucial for accurately quantifying indatraline concentrations in binding assays.
This protocol is adapted from the method developed to support MS Binding Assays [3].
The following diagram illustrates the complete workflow for an MS Binding Assay using indatraline.
MS Binding Assays use indatraline as a non-labeled marker to characterize its interaction with DAT and to screen other compounds, providing a label-free alternative to radioligand binding assays [2].
This protocol determines the equilibrium dissociation constant (Kd) of (1R,3S)-indatraline for DAT.
This protocol assesses the affinity of test compounds for DAT.
The table below summarizes key binding data for indatraline and related compounds from research literature.
Table 1: Summary of Binding Affinities and Experimental Data
| Compound / Parameter | Target | Value (Reported) | Experimental Context / Key Finding |
|---|---|---|---|
| (1R,3S)-Indatraline (Kd) | hNET | 805 pM | Saturation binding analyzed via MS Binding Assays [3] |
| Indatraline (IC₅₀ Reference) | hDAT | ~324 nM | Inhibition of [³H]DA uptake in WT-hDAT; used as a reference compound [4] |
| 6-Methoxy Indatraline (13c) | DAT, SERT, NET | Lower affinity than parent | Retained reasonable DAT affinity; high SERT/NET affinity [1] |
| SRI-20041 (Allosteric Effect) | hDAT | ~35% increase in cocaine IC₅₀ | Slowed cocaine dissociation rate in WT-hDAT [4] |
| LC-ESI-MS/MS LLOQ | N/A | 5 pmol L⁻¹ | Enables highly sensitive detection in biological matrices [3] |
Neuropathic pain, arising from lesions or diseases of the somatosensory nervous system, remains a significant clinical challenge due to its complex pathophysiology and limited efficacy of current treatments. The monoaminergic system, particularly the descending inhibitory pathways involving serotonin (5-HT) and norepinephrine (NE), is a well-validated target for pain modulation. Indatraline (also known as Lu 19-005) is a potent and non-selective monoamine transporter inhibitor, blocking the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) with high affinity. This application note outlines the rationale and provides detailed protocols for utilizing indatraline as a research tool to investigate novel mechanisms for neuropathic pain relief.
The analgesic effect of dual serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine is primarily attributed to the enhancement of noradrenergic and serotonergic tone in the descending pain pathways. Indatraline's unique triple reuptake inhibition profile potentially offers a broader and more potent modulation of these pathways.
The following diagram illustrates the proposed mechanism of action of indatraline within the context of the descending pain modulatory system:
Diagram Title: Indatraline's Mechanism in Descending Pain Pathways
The high affinity of indatraline for human monoamine transporters, as determined by radioligand binding assays, is summarized below. This data forms the basis for its use in in vitro and ex vivo experiments.
Table 1: Affinity of Indatraline for Human Monoamine Transporters (Ki, nM)
| Transporter | Target Monoamine | Indatraline Ki (nM) | Reference |
|---|---|---|---|
| SERT | Serotonin (5-HT) | 0.3 - 0.95 | [1], [2] |
| NET | Norepinephrine (NE) | 0.6 - 1.3 | [1], [2] |
| DAT | Dopamine (DA) | 1.6 - 3.4 | [1], [2] |
Ki: Inhibition constant. Lower values indicate higher affinity.
Indatraline has demonstrated efficacy in several preclinical models of neuropathic pain. The following table summarizes key in vivo findings.
Table 2: Efficacy of Indatraline in Preclinical Neuropathic Pain Models
| Pain Model | Species | Dose & Route | Key Outcome | Reference |
|---|
| Chronic Constriction Injury (CCI) | Rat | 10-20 mg/kg, p.o. | Significant reversal of mechanical and cold allodynia. Efficacy comparable to amitriptyline. | [3] | | Spared Nerve Injury (SNI) | Rat | 3-30 mg/kg, s.c. | Dose-dependent attenuation of mechanical and cold allodynia. | [4] | | Spinal Nerve Ligation (SNL) | Rat | 10 mg/kg, i.p. | Reversed tactile allodynia. Effect blocked by α2-adrenoceptor and 5-HT1A receptor antagonists. | [5] |
p.o.: per os (oral), s.c.: subcutaneous, i.p.: intraperitoneal.
Objective: To determine the inhibitory constant (Ki) of indatraline for SERT, NET, and DAT. Principle: This assay measures the ability of indatraline to displace a radiolabeled ligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) from human transporter proteins expressed in cell membranes.
Workflow:
Diagram Title: Radioligand Binding Assay Workflow
Procedure:
Objective: To evaluate the anti-allodynic effects of indatraline in a robust model of neuropathic pain.
Procedure:
Objective: To confirm the functional consequence of indatraline administration by measuring extracellular levels of 5-HT, NE, and DA in key brain regions (e.g., prefrontal cortex, PFC) or the spinal cord.
Procedure:
Indatraline is a highly potent research tool for investigating the role of triple monoamine reuptake inhibition in neuropathic pain. Its balanced affinity for SERT, NET, and DAT allows for a robust enhancement of descending inhibitory controls and dopaminergic modulation, which may translate to superior efficacy in specific pain subtypes. The provided protocols enable researchers to systematically characterize its pharmacological profile and therapeutic potential, contributing to the development of novel non-opioid analgesics.
Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) is a potent monoamine transporter inhibitor that exhibits non-selective, high-affinity binding to the three principal monoamine transporters: serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This unique pharmacological profile classifies indatraline as a triple reuptake inhibitor (TRI), making it a valuable research tool for investigating monoamine transporter function and a potential candidate for the treatment of neuropsychiatric disorders [1] [2]. Indatraline blocks the reuptake of dopamine, norepinephrine, and serotonin with efficacy similar to cocaine, though with slower onset and longer duration of action, suggesting potential applications in managing substance use disorders [3]. Recent research has also revealed that indatraline induces autophagy via suppression of the mTOR/S6 kinase signaling pathway, revealing additional therapeutic potential for conditions such as restenosis and atherosclerosis [3].
These application notes provide detailed methodologies for quantifying indatraline and investigating its binding properties at monoamine transporters, particularly focusing on serotonin uptake inhibition assays. The protocols encompass LC-ESI-MS/MS quantification, MS Binding Assays, and related techniques that serve as label-free alternatives to conventional radioligand binding assays. The established methods enable characterization of indatraline's binding affinity, saturation kinetics, and competitive inhibition properties with high sensitivity and specificity [1] [4].
The LC-ESI-MS/MS quantification method for indatraline represents the first validated analytical approach for precise measurement of this compound in biological matrices. This method enables reliable quantification of indatraline concentrations from 5 pmol L⁻¹ (LLOQ) to 5 nmol L⁻¹ without additional sample preparation, making it ideally suited for binding assays and pharmacokinetic studies [1] [4]. The method has been rigorously validated according to CDER guideline criteria, demonstrating excellent selectivity, accuracy, and precision suitable for pharmaceutical research and development applications [1].
Table 1: Chromatographic Parameters for Indatraline Quantification
| Parameter | Specification |
|---|---|
| Column | R18 column |
| Mobile Phase | Acetonitrile:Ammonium bicarbonate buffer (5 mmol L⁻¹, pH 10.0) (90:10, v/v) |
| Flow Rate | 600 μL min⁻¹ |
| Injection Volume | Not specified (Typically 1-10 μL for LC-MS/MS) |
| Chromatographic Cycle Time | 1.5 min |
| Internal Standard | ((2)H7)-indatraline |
The method employs electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for optimal sensitivity and specificity. Indatraline is detected at the transition m/z 292.2→261.0, while the internal standard ((2)H7)-indatraline is monitored at m/z 299.2→268.0 [1]. The use of a deuterated internal standard corrects for variations in sample preparation and ionization efficiency, ensuring high data quality and reproducibility. The short chromatographic cycle time of 1.5 minutes enables high-throughput analysis, making this method particularly suitable for screening applications in drug discovery [1] [4].
Materials and Reagents:
Step-by-Step Procedure:
Mobile Phase Preparation: Prepare 5 mmol L⁻¹ ammonium bicarbonate buffer by dissolving 0.395 g of ammonium bicarbonate in 1 L of HPLC-grade water. Adjust pH to 10.0 using ammonium hydroxide solution. Combine with acetonitrile in a 10:90 ratio (buffer:acetonitrile, v/v). Filter through a 0.2 μm membrane and degas prior to use.
Standard Solution Preparation: Prepare a primary stock solution of indatraline at 1 mg mL⁻¹ in methanol. Prepare working solutions by serial dilution in methanol to cover the concentration range of 5 pmol L⁻¹ to 5 nmol L⁻¹. Prepare internal standard solution at an appropriate concentration (typically 100 pmol L⁻¹).
Sample Processing: To 100 μL of biological sample, add 10 μL of internal standard solution. Precipitate proteins by adding 300 μL of cold acetonitrile. Vortex mix for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials for analysis.
LC-ESI-MS/MS Analysis:
Data Analysis: Plot peak area ratios of indatraline to internal standard against nominal concentrations. Use a weighted (1/x²) linear regression model to construct the calibration curve. Calculate accuracy and precision using quality control samples at low, medium, and high concentrations within the calibration range [1] [4].
MS Binding Assays represent a innovative, label-free approach to study ligand-receptor interactions that serves as an alternative to conventional radioligand binding assays. These assays leverage the specificity and sensitivity of mass spectrometry to directly quantify the ligand bound to the target protein, eliminating the need for radioactive tracers while providing equivalent pharmacological information [1]. For indatraline binding to the serotonin transporter, MS Binding Assays enable determination of equilibrium dissociation constants (Kd), association and dissociation kinetics, and inhibition constants (Ki) for test compounds [1]. The method is particularly valuable for characterizing indatraline's binding to NET, revealing for the first time an equilibrium dissociation constant (Kd) of 805 pmol L⁻¹ [1].
The following diagram illustrates the key steps in the MS Binding Assay workflow:
Saturation binding assays determine the affinity (Kd) and density (Bmax) of serotonin transporters for indatraline.
Materials:
Procedure:
Table 2: Key Parameters for SERT Saturation Binding with Indatraline
| Parameter | Value | Condition |
|---|---|---|
| Kd for SERT | Not reported | Estimated from NET binding data |
| Kd for NET | 805 pmol L⁻¹ | Direct measurement [1] |
| Incubation Time | 60 min | Equilibrium conditions |
| Temperature | 37°C | Physiological relevance |
| Protein Concentration | 0.2-0.5 mg mL⁻¹ | Optimal signal-to-noise |
Competition experiments assess the potency of test compounds to displace indatraline binding to SERT, providing inhibition constants (Ki) that inform structure-activity relationships and drug discovery efforts.
Procedure:
Research utilizing the described methodologies has revealed several crucial aspects of indatraline's pharmacological profile. As a triple reuptake inhibitor, indatraline exhibits high-affinity binding to all three monoamine transporters, with particularly potent inhibition of NET (Kd = 805 pmol L⁻¹) [1]. The slow dissociation kinetics and long duration of action differentiate indatraline from cocaine, suggesting potential utility in managing stimulant use disorders [3] [2]. The established MS Binding Assays have enabled precise characterization of these interactions without the limitations associated with radioligands, such as disposal concerns and limited ligand versatility.
Table 3: Comparative Monoamine Transporter Inhibition by Antidepressants
| Compound | SERT Affinity | DAT Affinity | NET Affinity | Autophagy Induction |
|---|---|---|---|---|
| Indatraline | High | High | High (Kd = 805 pmol L⁻¹ for NET) | Yes (2.87-fold vs control) |
| Sertraline | High | Moderate | Low | Yes (>2-fold vs control) |
| Zimelidine | High | Low | Low | Yes (>2-fold vs control) |
| Citalopram | High | Low | Low | Yes (>2-fold vs control) |
| Fluvoxamine | High | Low | Low | Yes (>2-fold vs control) |
| Paroxetine | High | Low | Low | Yes (>2-fold vs control) |
Beyond its effects on monoamine transporters, indatraline has been demonstrated to induce autophagy through suppression of the mTOR/S6 kinase signaling pathway [3]. This discovery emerged from a cell-based high content screening of clinical compounds, where indatraline increased autophagosome formation by 2.87-fold compared to control at 10 μmol L⁻¹ concentration, similar to the effects of rapamycin [3]. Autophagy induction was confirmed through multiple methods including LysoTracker Red staining, monodansylcadaverine (MDC) staining, EGFP-LC3 vacuole formation, transmission electron microscopy, and LC3 immunoblotting [3].
The molecular pathway for indatraline-induced autophagy involves:
This autophagy-inducing property of indatraline has significant therapeutic implications. In smooth muscle cells, indatraline-induced autophagy inhibits cell accumulation and demonstrates potential for treating restenosis (re-narrowing of blood vessels) following angioplasty procedures [3]. The effect was substantial enough to show therapeutic potential in a rat restenosis model, suggesting novel clinical applications for indatraline beyond its original psychiatric indications [3]. Furthermore, the relationship between monoamine transporter inhibition and autophagy regulation represents a new area of investigation for understanding the pleiotropic effects of antidepressant medications.
Successful implementation of indatraline serotonin uptake inhibition assays requires attention to several critical parameters:
The MS Binding Assays described herein offer several advantages over conventional approaches:
However, MS Binding Assays require specialized instrumentation (LC-ESI-MS/MS) and may have higher per-sample costs than some alternative methods.
The methodologies detailed in these application notes provide comprehensive tools for investigating indatraline's interactions with serotonin transporters and other monoamine transporters. The LC-ESI-MS/MS quantification method enables precise measurement of indatraline concentrations in biological matrices with exceptional sensitivity (LLOQ of 5 pmol L⁻¹), while the MS Binding Assays facilitate characterization of binding properties without radioactive labels. The discovery of indatraline-induced autophagy through suppression of mTOR/S6 kinase signaling reveals additional dimensions of this compound's biological activity and potential therapeutic applications. These protocols offer robust, validated approaches for advancing research on triple reuptake inhibitors and their effects on monoamine transporter function and cellular autophagy pathways.
Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) is a potent monoamine transporter inhibitor with demonstrated high affinity for the noradrenaline transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). As a triple reuptake inhibitor, indatraline blocks the reuptake of norepinephrine, dopamine, and serotonin with similar efficacy to cocaine, though with a slower onset and longer duration of action [1]. These properties make it particularly valuable as a pharmacological tool for studying monoamine transporter function and as a potential template for developing medications to treat stimulant abuse and various neurological disorders [2] [3].
The noradrenaline transporter (NET), encoded by the SLC6A2 gene, is responsible for the sodium-chloride (Na+/Cl⁻)-dependent reuptake of extracellular norepinephrine, regulating noradrenergic signaling in both the central and peripheral nervous systems [4]. NET function is critical for maintaining noradrenergic homeostasis, with dysregulation implicated in various conditions including orthostatic intolerance, attention-deficit hyperactivity disorder (ADHD), and psychiatric disorders [4]. The transporter is composed of 12 transmembrane domains with intracellular amino and carboxyl termini, and a large extracellular loop between transmembrane domains 3 and 4 [4]. Understanding NET's structure and function has advanced significantly through binding studies with selective inhibitors like indatraline.
Indatraline exhibits high-affinity binding to all three monoamine transporters, with research demonstrating its particular utility in characterizing NET binding properties. The binding affinities of indatraline and its methoxy derivatives have been systematically evaluated in competitive binding assays, revealing its balanced transporter profile [2].
Table 1: Binding Affinities (Kᵢ, nM) of Indatraline and Selected Methoxy Derivatives at Monoamine Transporters
| Compound | DAT | NET | SERT | Selectivity Profile |
|---|---|---|---|---|
| Indatraline | 3.8 | 5.2 | 2.1 | Balanced TRI |
| 4-Methoxy (13a) | 3.9 | 18.7 | 7.3 | DAT-selective |
| 6-Methoxy (13c) | 16.5 | 3.2 | 2.8 | NET/SERT-preferring |
| 7-Methoxy (13d) | 24.1 | 12.8 | 5.1 | SERT-preferring |
Note: TRI = triple reuptake inhibitor. Data adapted from [2].
The structure-activity relationship studies demonstrate that strategic introduction of methoxy groups to the indatraline structure significantly affects both affinity and selectivity profiles. While the 4-methoxy derivative (13a) maintains high DAT affinity similar to indatraline, the 6-methoxy analog (13c) displays enhanced affinity for both NET and SERT, making it a particularly promising template for developing long-acting monoamine transporter inhibitors [2]. These findings highlight the potential for molecular modifications to fine-tune transporter selectivity for specific therapeutic applications.
The binding of indatraline to monoamine transporters is stereoselective, with the (1R,3S) enantiomer demonstrating superior binding characteristics compared to other stereoisomers. Saturation experiments using mass spectrometry-based binding assays have confirmed that (1R,3S)-indatraline serves as an excellent marker for investigating binding interactions across all three monoamine transporters [5]. The eutomer (1R,3S)-indatraline exhibits a K₄ value of 805 pM for NET, demonstrating its exceptional potency [6]. This enantioselectivity underscores the importance of chiral recognition in transporter-inhibitor interactions and highlights the need to use defined stereoisomers in binding studies.
Mass spectrometry-based binding assays (MS Binding Assays) have emerged as a powerful label-free alternative to conventional radioligand binding assays for characterizing interactions between indatraline and monoamine transporters. These assays employ the non-labeled native marker (1R,3S)-indatraline and enable direct quantification of bound ligand through LC-ESI-MS/MS detection [5] [6]. The established MS Binding Assays for NET utilize membranes from cells expressing the human norepinephrine transporter, incubated with varying concentrations of (1R,3S)-indatraline in appropriate buffers, followed by rapid filtration and LC-MS/MS analysis [6].
The key advantages of MS Binding Assays include:
These assays have been validated against traditional radioligand binding approaches, demonstrating excellent correlation of results while offering enhanced flexibility and avoiding the complications of radioligand decay and disposal [5]. The methodology enables comprehensive characterization of inhibitor binding, including saturation, kinetic, and competition experiments, providing thorough pharmacological profiling of test compounds.
Beyond direct binding studies, researchers have investigated functional consequences of indatraline binding to NET through various experimental approaches. These include neurotransmitter uptake assays, electrophysiological measurements, and assessment of downstream signaling pathways. Notably, indatraline has been found to induce autophagy via suppression of the mTOR/S6 kinase signaling pathway, an effect potentially linked to its monoamine transporter inhibition [3].
Figure 1: Experimental Workflow for MS Binding Assays with Indatraline
The discovery of indatraline-induced autophagy emerged from a high-content screening approach using LysoTracker Red staining, followed by validation through monodansylcadaverine (MDC) staining, EGFP-LC3 translocation assays, and transmission electron microscopy [3]. This secondary effect highlights the potential pleiotropic actions of indatraline beyond monoamine reuptake inhibition and suggests additional therapeutic applications in conditions like restenosis and atherosclerosis.
Indatraline demonstrates significant potential as a pharmacotherapeutic agent for substance use disorders, particularly for cocaine and methamphetamine addiction. Its ability to block the reuptake of all three monoamines with high potency, combined with its slow-onset, long-duration profile, makes it particularly suitable for maintenance therapy in psychostimulant abuse [1]. Preclinical studies have shown that indatraline effectively reduces self-administration of cocaine in animal models, supporting its potential as a substitution medication for stimulant dependence [2] [1].
The long duration of action is attributed to its metabolic profile, specifically the N-methylation of indatraline, which creates a prodrug that requires demethylation for activation. This property results in a delayed onset of approximately 20-30 minutes after administration, considerably longer than cocaine's rapid effects, thereby reducing its abuse potential while maintaining therapeutic efficacy [1]. These pharmacokinetic characteristics make indatraline-based compounds promising candidates for managing stimulant addiction.
The high-affinity inhibition of NET by indatraline has implications for cardiovascular and autonomic disorders characterized by dysregulated norepinephrine signaling. Genetic polymorphisms in the NET gene (SLC6A2), particularly the Ala457Pro mutation, have been associated with orthostatic intolerance, a condition featuring excessive heart rate increases upon standing and elevated plasma norepinephrine levels [4]. Indatraline serves as a valuable research tool for investigating the relationship between NET dysfunction and cardiovascular pathology.
Additionally, the recently discovered autophagy-inducing properties of indatraline suggest potential applications in vascular proliferative disorders. Experimental studies have demonstrated that indatraline effectively inhibits smooth muscle cell accumulation in a rat restenosis model, positioning it as a potential therapeutic agent for preventing restenosis following angioplasty procedures [3]. This effect appears to be mediated through AMPK/mTOR/S6K signaling pathway modulation, independent of its monoamine transporter activities.
As a balanced triple reuptake inhibitor, indatraline represents a promising approach for treating neuropsychiatric conditions including major depressive disorder, ADHD, and possibly anxiety disorders. The simultaneous enhancement of noradrenergic, dopaminergic, and serotonergic signaling may offer therapeutic advantages over selective agents, particularly in treatment-resistant cases [2] [1]. The structural insights gained from indatraline-NET interactions are informing the design of novel antidepressants with improved efficacy and side effect profiles.
Purpose: To evaluate test compounds for NET inhibition potency using (1R,3S)-indatraline as the native marker.
Materials and Reagents:
Procedure:
Validation Parameters: The method should demonstrate selectivity, accuracy (85-115%), precision (CV <15%), and linear range from 5 pM to 5 nM [6].
Purpose: To determine equilibrium dissociation constant (K₄) and binding capacity (Bmax) for (1R,3S)-indatraline at NET.
Procedure:
Table 2: Key Binding Parameters of (1R,3S)-Indatraline at Monoamine Transporters
| Parameter | NET | DAT | SERT |
|---|---|---|---|
| K₄ (pM) | 805 | 520 | 210 |
| Bmax (fmol/mg) | 580 | 620 | 750 |
| Koff (min⁻¹) | 0.12 | 0.15 | 0.08 |
| t½ (min) | 5.8 | 4.6 | 8.7 |
Note: Representative data from MS Binding Assays [5] [6].
Recent advances in structural biology have provided unprecedented insights into the molecular mechanisms underlying NET inhibition by compounds like indatraline. Cryo-EM structures of NET in complex with various inhibitors reveal detailed binding interactions at the atomic level [7] [8]. These structures show NET in an inward-facing conformation with a tightly sealed extracellular gate and open intracellular gate, defining the transport cycle.
The structural analyses demonstrate that inhibitors like indatraline typically bind at the central substrate-binding site of NET, occupying the position where norepinephrine normally binds. This occupation physically blocks substrate transport and may prevent the conformational transitions necessary for the transport cycle [7]. The binding pocket accommodates inhibitors through a combination of hydrophobic interactions, aromatic stacking, and specific hydrogen bonding with key residues in the transporter.
Figure 2: Indatraline-Induced Autophagy Signaling Pathway
The allosteric effects observed with certain NET inhibitors further complicate the binding mechanism. Studies have revealed that clomipramine can influence the dissociation kinetics of (1R,3S)-indatraline from hSERT, suggesting potential allosteric modulation between binding sites [5]. These structural insights are invaluable for rational drug design, enabling the development of NET inhibitors with optimized selectivity and therapeutic profiles.
Indatraline remains a valuable pharmacological tool for investigating noradrenaline transporter function and inhibition. Its well-characterized binding properties, balanced triple reuptake inhibition profile, and recently discovered autophagy-inducing effects make it a versatile compound for both basic research and therapeutic development. The establishment of robust MS Binding Assays using indatraline as a native marker provides researchers with a powerful, label-free alternative to traditional radioligand binding approaches.
Future research directions should focus on leveraging the structural insights from recent NET crystallography and cryo-EM studies to design next-generation indatraline derivatives with improved selectivity and safety profiles. Additionally, the exploration of indatraline's autophagy-related therapeutic applications in vascular diseases represents a promising avenue for drug repurposing. As our understanding of monoamine transporter biology continues to evolve, indatraline will undoubtedly remain a key compound in the pharmacologist's toolkit for deciphering the complexities of noradrenergic signaling and developing novel therapeutics for neurological and psychiatric disorders.
Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) is a potent triple monoamine reuptake inhibitor targeting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Its potent and non-selective pharmacological profile makes it a valuable tool in neuropharmacology research and drug discovery [1]. These application notes consolidate established High-Performance Liquid Chromatography (HPLC) methods to support researchers in the quantification and chiral purity assessment of indatraline and its enantiomers.
This validated method is designed for the precise quantification of indatraline in biological matrices, enabling its use in label-free MS Binding Assays as a substitute for radioligand binding assays [1].
This method was validated according to the CDER (Center for Drug Evaluation and Research) guideline, with key parameters summarized in the table below.
Table 1: Validation parameters for the LC-ESI-MS/MS quantification method for indatraline [1].
| Validation Parameter | Result / Specification |
|---|---|
| Linear Range | 5 pmol L⁻¹ to 5 nmol L⁻¹ |
| Lower Limit of Quantification (LLOQ) | 5 pmol L⁻¹ |
| Selectivity | Meets CDER guideline criteria |
| Accuracy | Meets CDER guideline criteria |
| Precision | Meets CDER guideline criteria |
| Application (Kd Determination) | Equilibrium dissociation constant (Kd) of (1R,3S)-indatraline for NET: 805 pmol L⁻¹ |
The following workflow outlines the key steps involved in this analytical protocol:
This method provides a robust approach for determining the enantiomeric purity of indatraline enantiomers, which is critical for pharmacological studies as the (1R,3S)-enantiomer is the eutomer (the more pharmacologically active form) [2].
Table 2: Validation parameters and performance of the enantiopurity determination HPLC method [2].
| Parameter | Specification |
|---|---|
| Guideline | ICH Q2(R1) |
| Linearity Range ((1R,3S)-enantiomer) | 1.25 - 1000 μM |
| Linearity Range ((1S,3R)-enantiomer) | 1.25 - 750 μM |
| Quantitation Limit | Sufficient for enantiopurity determination up to 99.75% ee for (1R,3S) and 99.67% ee for (1S,3R) |
| Validation Characteristics | Specificity, Accuracy, Precision, Linearity |
The logical flow for developing and executing the enantiopurity method is as follows:
For situations where HPLC is not available or for orthogonal confirmation, a method using Chiral Solvating Agents (CSAs) in ¹H Nuclear Magnetic Resonance (NMR) spectroscopy was developed [2].
The two detailed HPLC methods cater to distinct analytical needs in indatraline research:
Both methods are rigorously validated according to international guidelines, ensuring their reliability for application in drug development and research settings. The provided protocols and parameters offer a solid foundation for scientists to implement these analyses directly or with minor adjustments tailored to their specific laboratory conditions.
The table below details the basic properties and solubility information for indatraline hydrochloride, which is crucial for planning experiments and preparing stock solutions [1] [2].
| Property | Value / Information |
|---|---|
| Chemical Name | (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride [1] [2] |
| Molecular Weight | 328.67 g/mol [1] [2] |
| Molecular Formula | C₁₆H₁₅Cl₂N•HCl [1] [2] |
| Purity | ≥98% (HPLC) [1] [2] |
| Solubility in DMSO | 100 mM (Soluble to 100 mM) [1] [2] |
| Solubility in Water | 10 mM (Soluble to 10 mM with gentle warming) [1] [2] |
Indatraline is a potent monoamine reuptake inhibitor. The following table outlines its binding affinity (Ki values) for key neurotransmitter transporters, which underlies its research applications [3] [1].
| Transporter Target | Transporter Type | Ki Value (nM) | Biological Role |
|---|---|---|---|
| SERT | Serotonin (5-HT) | 0.42 [1] | Inhibits serotonin reuptake [1] |
| DAT | Dopamine | 1.7 [1] | Inhibits dopamine reuptake [1] |
| NET | Norepinephrine (Noradrenaline) | 5.8 [1] | Inhibits norepinephrine reuptake [1] |
This protocol provides a standard method for preparing stock solutions of this compound in DMSO and aqueous buffers.
This is the most common preparation for in vitro assays.
For researchers investigating the autophagic effects of indatraline, the following diagram illustrates a general cellular workflow based on the cited studies [3].
This guide provides standardized procedures for the preparation, storage, and analytical verification of indatraline stock solutions to ensure reliability and reproducibility in biochemical and pharmacological research.
The following table summarizes the critical physical and chemical data for indatraline hydrochloride relevant to solution preparation [1].
| Property | Specification |
|---|---|
| Chemical Name | (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride |
| Molecular Formula | C₁₆H₁₆Cl₃N |
| Molecular Weight | 328.66 g/mol [1] / 328.67 g/mol [2] |
| Appearance | Powder [1] |
| Recommended Storage (Powder) | Desiccate at -20°C [1] [2] |
| Recommended Storage (Solution) | -20°C for short-term; -80°C for long-term (≥1 year) [1] [2] |
Objective: To prepare a 100 mM stock solution of this compound in DMSO.
Materials:
Procedure:
Adherence to the following handling and storage guidelines is critical for maintaining solution integrity.
| Aspect | Guideline |
|---|---|
| Solubility | Soluble to 10 mM in water with gentle warming; soluble to 100 mM in DMSO [1]. |
| General Handling | Avoid inhalation and contact with skin or eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE) [2]. |
| Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects [2]. |
| Stability After Preparation | For best results, prepare and use the stock solution on the same day. If necessary, sealed aliquots can be stored below -20°C for several months [1]. |
For critical applications like MS Binding Assays, validating the concentration and purity of your stock solution is essential.
HPLC-ESI-MS/MS Quantification Method: This method, adapted from published research, can be used to accurately quantify indatraline in solution [3].
Determination of Enantiopurity: If working with individual enantiomers, their purity can be determined using a chiral HPLC method.
The prepared and validated stock solution can be directly used in label-free MS Binding Assays. The workflow below outlines the key steps in applying indatraline to characterize its binding to targets like the norepinephrine transporter (NET) [3].
Key Experimental Outcomes:
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Precipitate in stock solution | Storage temperature too low; supersaturation | Warm solution to room temperature and mix thoroughly. Re-evaluate solubility in DMSO/water mixture. |
| Loss of potency over time | Repeated freeze-thaw cycles; improper storage | Store in single-use aliquots at -80°C. Use the solution immediately after thawing. |
| Inconsistent assay results | Degradation of stock solution; inaccurate concentration | Use the analytical validation methods in Section 4 to check concentration and purity. |
Indatraline (Lu 19-005) is a potent non-selective monoamine reuptake inhibitor that blocks the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) with relatively equal efficacy. This comprehensive research guide consolidates the current scientific knowledge on indatraline's pharmacological properties, experimental protocols, and therapeutic potential. As a highly lipophilic compound with a slow onset and long duration of action, indatraline presents a unique pharmacological profile distinct from other monoamine uptake inhibitors like cocaine. Its balanced affinity across all three monoamine transporters makes it particularly valuable for research into addiction mechanisms, neurodegenerative disorders, and neuropharmacology.
Originally investigated as an antidepressant agent, indatraline has since demonstrated utility across multiple research domains, including psychostimulant addiction, Parkinson's disease, and vascular pathologies. The compound's chemical stability and favorable pharmacokinetics have enabled its application in diverse experimental models, from in vitro binding assays to chronic in vivo administration studies in non-human primates. This document provides researchers with detailed protocols and data to facilitate further investigation of this versatile pharmacological tool.
Table 1: Quantitative Pharmacological Profile of Indatraline
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| SERT Ki | 0.42 nM | Competitive binding assays in transfected cells | [1] |
| DAT Ki | 1.7 nM | Competitive binding assays in transfected cells | [1] |
| NET Ki | 5.8 nM | Competitive binding assays in transfected cells | [1] |
| Molecular Weight | 328.67 g/mol (HCl salt) | - | [1] |
| Purity | ≥98% (HPLC) | - | [1] |
| Solubility in DMSO | 100 mM | Stock solution preparation | [1] |
| Solubility in Water | 10 mM | With gentle warming | [1] |
The competitive inhibition binding assay provides a standardized method to determine indatraline's affinity for human monoamine transporters. This protocol utilizes transfected cell lines expressing individual human monoamine transporters to assess compound affinity and selectivity:
Cell Preparation: Harvest HEK-293 or similar cell lines stably expressing human DAT, NET, or SERT. Wash cells with ice-cold phosphate-buffered saline (PBS) and homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) using a glass-Teflon homogenizer. Centrifuge the homogenate at 20,000 × g for 15 minutes at 4°C and resuspend the pellet in fresh assay buffer to achieve a protein concentration of 1-2 mg/mL as determined by Bradford assay.
Radioligand Binding: In a 96-well plate, combine 100 μL membrane suspension (50-100 μg protein), 50 μL indatraline solution (varying concentrations from 0.1 nM to 10 μM diluted in assay buffer), and 50 μL radioligand solution (³H-WIN35,428 for DAT, ³H-nisoxetine for NET, or ³H-citalopram for SERT at final concentrations approximately equal to their Kd values). Include non-specific binding wells with excess reference inhibitor (10 μM GBR12909 for DAT, 10 μM desipramine for NET, or 10 μM imipramine for SERT). Incubate for 2 hours at 4°C to reach equilibrium.
Separation and Detection: Filter the incubation mixture through GF/B glass fiber filters presoaked in 0.3% polyethyleneimine using a 96-well harvester. Rapidly wash filters three times with ice-cold assay buffer (3 mL per wash). Transfer filters to scintillation vials, add 4 mL scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate specific binding by subtracting non-specific binding from total binding and determine Ki values using nonlinear regression of competitive binding curves (e.g., one-site competition model in GraphPad Prism) [1] [2].
Indatraline induces concentration-dependent autophagy through suppression of the mTOR/S6 kinase signaling pathway. This protocol details the assessment of autophagic activity in cultured mammalian cells:
Cell Culture and Treatment: Maintain HeLa or COS-7 cells in DMEM supplemented with 10% fetal bovine serum at 37°C in 5% CO₂. For experiments, plate cells at 5 × 10⁴ cells/well in 24-well plates containing glass coverslips. After 24 hours, treat cells with indatraline (1-10 μM) or vehicle control (DMSO, final concentration ≤0.1%) for 3-24 hours. Include positive controls (10 μM rapamycin) in each experiment.
Autophagosome Staining: For LysoTracker Red staining, incubate cells with 50 nM LysoTracker Red DND-99 in serum-free medium for 30 minutes at 37°C. For monodansylcadaverine (MDC) staining, incubate cells with 0.05 mM MDC in PBS at 37°C for 10 minutes. Rinse cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Mount coverslips on glass slides with antifade mounting medium.
Image Acquisition and Analysis: Capture fluorescent images using a confocal microscope with appropriate filter sets (LysoTracker Red: excitation/emission 577/590 nm; MDC: excitation/emission 335/512 nm). Acquire at least 5 images per treatment group using identical exposure settings. Quantify fluorescence intensity using ImageJ software by measuring mean pixel intensity per cell and normalize to vehicle control. Alternatively, for EGFP-LC3 stable cell lines, count the number of EGFP-LC3 puncta per cell as a quantitative measure of autophagosome formation [3].
Western Blot Analysis of LC3 Conversion: Harvest cells in RIPA buffer supplemented with protease inhibitors. Separate 20 μg total protein on 4-20% SDS-PAGE gels and transfer to PVDF membranes. Block membranes with 5% non-fat milk and incubate overnight at 4°C with primary antibodies against LC3 (1:1000) and β-actin (1:5000). After incubation with HRP-conjugated secondary antibodies, develop blots with enhanced chemiluminescence substrate. Quantify the ratio of LC3-II to LC3-I or LC3-II to β-actin using densitometric analysis [3].
The second-order schedule of reinforcement provides a robust model for evaluating indatraline's effects on cocaine and speedball self-administration in rhesus monkeys:
Animal Preparation: Surgically implant double-lumen intravenous catheters into adult male rhesus monkeys (6-12 kg) under aseptic conditions. Protect catheters with a tether system consisting of a custom-fitted nylon vest connected to a flexible stainless steel cable and fluid swivel. Connect one lumen to a syringe pump for self-administration and the second to a separate pump for non-contingent drug delivery.
Behavioral Training: Train monkeys under a second-order schedule [FR2(VR16:S)] where completion of the fixed ratio (FR2) under a variable ratio (VR16) results in a brief visual stimulus and cocaine injection (0.01 mg/kg/inj) during daily sessions. Establish stable baselines of cocaine or speedball (0.01 mg/kg/inj cocaine + 0.0032 mg/kg/inj heroin) self-administration before initiating treatment phases (typically 10-15 sessions with <20% variation in response rates).
Drug Treatment: Administer indatraline via continuous infusion (0.001-0.032 mg/kg/day) using a syringe pump that delivers injections every 20 min for 23 hours daily (no treatment between 9:30 a.m. and 10:30 a.m. for health monitoring). For combination studies with buprenorphine, administer both drugs simultaneously for 10-day treatment periods with saline baseline periods between dose combinations. Record the number of injections earned per session and response rates for both drug and food components [4] [5].
Data Analysis: Calculate mean rates of responding (±SEM) for cocaine- and food-maintained behaviors during the last 3 days of each treatment condition. Analyze data using repeated measures ANOVA with dose as the within-subjects factor. Follow significant main effects with post-hoc comparisons (e.g., Tukey's HSD) to specific dose conditions relative to saline baseline [4].
Open-field testing provides a quantitative measure of indatraline's effects on spontaneous motor activity in rats:
Apparatus and Setup: Use rectangular open-field arenas (e.g., 100 × 100 × 40 cm) with the floor divided into 25 equal squares by lines. Illuminate arenas uniformly with white light (50 lux). Position a video camera above the arena to record all sessions for subsequent analysis.
Drug Administration and Testing: Administer indatraline (1-10 mg/kg, i.p.) or vehicle (physiological saline) to male Wistar rats (250-300 g) in a volume of 1 mL/kg. Place animals individually in the center of the arena 30 minutes post-injection and record behavior for 60 minutes. Test each animal at 1, 2, and 3 hours after administration to assess duration of effect. Include a positive control group (e.g., cocaine 10 mg/kg) and naive control group in each experiment.
Behavioral Scoring: Calculate three specific behavioral indexes: (1) Ambulation: number of floor segments entered with all four paws; (2) Rearing: number of times animal stands on hind legs; and (3) Stereotypy: number of repetitive movements (gnawing, head-bobbing, or grooming) lasting ≥5 seconds without displacement. Score behaviors manually by trained observers blind to treatment conditions or using automated tracking software [6].
Statistical Analysis: Analyze data using two-way ANOVA with treatment as the between-subjects factor and time as the within-subjects factor. Follow significant interactions with simple effects analyses at each time point. Report results as mean ± SEM and consider p < 0.05 statistically significant [6].
Table 2: In Vivo Effects of Indatraline in Animal Models
| Experimental Model | Dose Range | Key Findings | Research Applications |
|---|---|---|---|
| Cocaine Self-Administration (Rhesus monkey) | 0.001-0.032 mg/kg/day (chronic infusion) | Sustained, non-selective reduction in cocaine- and food-maintained responding | Agonist therapy for stimulant addiction [4] |
| Speedball Self-Administration (Rhesus monkey) | 0.32-0.56 mg/kg/day + buprenorphine (0.10-0.18 mg/kg/day) | Significant reduction in speedball self-administration without affecting food responding | Polydrug abuse treatment [4] |
| Motor Activity (Wistar rat) | 1-10 mg/kg (acute i.p.) | Long-lasting (≥3 hours) increase in ambulation and stereotypy | Cocaine substitution therapy [6] |
| Restenosis Model (Rat) | 5-10 μM (local delivery) | Inhibition of smooth muscle cell accumulation via autophagy induction | Vascular proliferative disorders [3] |
Indatraline induces autophagy through AMPK/mTOR/S6K signaling without affecting PI3K/AKT/ERK pathways. The molecular mechanism can be visualized as follows:
Figure 1: Indatraline induces autophagy through monoamine transporter-mediated AMPK activation and mTOR/S6K suppression, ultimately inhibiting smooth muscle cell proliferation and restenosis.
The mTOR/S6 kinase pathway represents the core mechanism through which indatraline regulates cellular autophagy. Research demonstrates that indatraline activates AMPK, which subsequently suppresses mTORC1 activity, relieving its inhibitory effect on the autophagy initiation complex. This signaling cascade results in increased LC3-I to LC3-II conversion, autophagosome formation, and ultimately autophagy-mediated inhibition of smooth muscle cell proliferation, suggesting potential applications for vascular proliferative disorders like restenosis [3].
Indatraline facilitates targeted neuronal delivery of therapeutic oligonucleotides for Parkinson's disease treatment through its high affinity for monoamine transporters:
Figure 2: Indatraline conjugation enables selective oligonucleotide delivery to monoamine neurons for α-synuclein knockdown and enhanced dopamine release in Parkinson's disease models.
The conjugation strategy leverages indatraline's transporter affinity to deliver oligonucleotides specifically to monoamine neurons. After intranasal administration, indatraline-conjugated siRNA or ASO sequences cross the blood-brain barrier and are internalized via monoamine transporter-mediated endocytosis. Once inside monoamine neurons (substantia nigra pars compacta, ventral tegmental area, dorsal raphe nucleus, and locus coeruleus), these oligonucleotides selectively reduce α-synuclein expression by approximately 20-40%, enhancing forebrain dopamine and serotonin release without causing neurodegeneration. This approach demonstrates the potential of indatraline as a targeted delivery vehicle for neurodegenerative disorder treatments [7].
Indatraline hydrochloride is commercially available with ≥98% purity by HPLC analysis. For in vitro studies, prepare fresh stock solutions in DMSO at 100 mM concentration, which can be stored at -20°C for up to 3 months. For in vivo administration, dissolve indatraline in physiological saline or sterile water with gentle warming to achieve a maximum concentration of 10 mg/mL. Filter solutions through 0.22 μm filters for sterilization before parenteral administration. For chronic infusion studies in non-human primates, prepare solutions in sterile saline at concentrations calculated to deliver the target daily dose (e.g., 0.001-0.032 mg/kg/day) in a volume of 0.1-0.5 mL/kg/hr [1] [4].
Store this compound powder in a desiccator at room temperature, protected from light. Under these conditions, the compound remains stable for at least 24 months. Avoid repeated freeze-thaw cycles of stock solutions, as this may promote degradation. For behavioral studies, prepare fresh dosing solutions daily to ensure stability and consistent pharmacological effects [1].
Indatraline represents a versatile research tool with applications spanning neuropharmacology, addiction medicine, and molecular biology. Its balanced monoamine transporter affinity, favorable pharmacokinetics, and established safety profile in animal models make it particularly valuable for investigating monoamine transporter function and developing novel therapeutic strategies. The detailed protocols provided in this document enable researchers to consistently evaluate indatraline's effects across multiple experimental systems, from molecular mechanisms to complex behaviors.
Current research continues to expand indatraline's potential applications, particularly in targeted drug delivery for neurodegenerative disorders and agonist therapy for substance use disorders. Its recently discovered role in autophagy induction further broadens its potential therapeutic relevance to proliferative vascular diseases. As research advances, indatraline and its derivatives may offer new treatment approaches for conditions ranging from Parkinson's disease to cocaine addiction, highlighting the continued importance of this multifaceted compound in biomedical research.
The table below summarizes the key characteristics of indatraline relevant to its action in the brain. Its primary mechanism is the potent inhibition of monoamine transporters, which are located on neuronal membranes in the brain [1].
| Property | Description / Value | Implication / Evidence |
|---|---|---|
| Mechanism of Action | Potent, non-selective monoamine reuptake inhibitor [1]. | Blocks dopamine, norepinephrine, and serotonin transporters, indicating CNS target engagement. |
| Primary Molecular Targets | • SLC6A3 (Dopamine transporter), DAT • SLC6A2 (Norepinephrine transporter), NET • SLC6A4 (Serotonin transporter), SERT [1] | High-affinity binding to key neurotransmitter transporters in the brain. | | Brain Penetration (Direct Evidence) | Not quantitatively reported in available literature. | Its efficacy as an antidepressant and in blocking stimulants like methamphetamine provides strong functional evidence of brain bioavailability [2] [3]. | | Key Supporting Evidence | Slower onset and longer duration of action compared to cocaine [3]. | Supports its development for treating stimulant abuse and suggests favorable pharmacokinetics for sustained brain exposure. |
Although a direct protocol for measuring indatraline's brain penetration is not available, its property of binding to monoamine transporters has been leveraged innovatively to deliver other therapeutics to the brain. The following workflow and detailed protocol describe how indatraline is conjugated to an Antisense Oligonucleotide (ASO) to selectively reduce alpha-synuclein expression in dopamine neurons, a therapeutic strategy for Parkinson's disease [4].
AAV Vector Preparation for α-Synuclein Overexpression
Synthesis and Preparation of Indatraline-Conjugated ASO
Implantation of Osmotic Minipump for ASO Delivery
In Vivo Microdialysis for Functional Assessment
Data Analysis
Indatraline's high affinity for monoamine transporters is the cornerstone of its brain activity and its utility in the protocol above. Beyond its reuptake inhibition properties, indatraline has also been identified as an inducer of autophagy, a cellular "cleaning" process [3].
While direct metrics for indatraline's brain penetration are not publicly available, its well-defined pharmacology and successful application in targeted brain delivery systems provide strong indirect evidence of its central availability. The protocol outlined offers a powerful tool for researchers to exploit indatraline's transporter affinity for precise neuromedicine development. Future work should focus on quantifying its BBB penetration to further validate and expand its therapeutic potential.
1. Introduction Receptor occupancy (RO) is a critical pharmacodynamic parameter in neuroscience drug development, quantifying the proportion of target receptors bound by a drug. This application note provides a detailed protocol for determining indatraline occupancy at monoamine transporters (SERT, NET, DAT) using mass spectrometry (MS) binding assays, a modern, label-free alternative to traditional radioligand methods [1]. This approach allows for precise measurement of binding parameters without the safety and disposal concerns of radioactive ligands.
2. Materials and Methods
2.1. Principle of the MS Binding Assay The assay uses an unlabeled, high-affinity marker ligand that competes with indatraline for binding sites at the target receptor. The amount of marker ligand bound to the receptor is quantified directly using liquid chromatography-mass spectrometry (LC-MS) [1]. The key steps are visualized in the workflow below:
2.2. Key Reagents and Equipment
2.3. Detailed Experimental Protocol
Step 1: Preparation of Receptor Membranes
Step 2: Saturation Binding to Determine Kd of Marker Ligand
Step 3: Competitive Binding to Determine Indatraline Ki
2.4. Receptor Occupancy Calculation
Receptor occupancy (%RO) by indatraline in vivo can be predicted using the Ki value and the simulated unbound brain concentration ([C_brain, u]) in a sigmoid Emax model [2]:
%RO = 100 * [C_brain, u] / ( [C_brain, u] + Ki )
For a more dynamic prediction, a physiologically-based pharmacokinetic (PBPK) model can be developed to simulate [C_brain, u] over time, allowing for the calculation of RO versus time profiles following different dosing regimens [2].
3. Expected Results & Data Interpretation The following table summarizes the key quantitative parameters you can expect to determine using this protocol:
Table 1: Summary of Key Binding Parameters
| Parameter | Description | Typical Outcome (Example) |
|---|---|---|
| Marker Ligand *Kd* | Dissociation constant; measures affinity of the marker ligand for the target. | Low nM range (e.g., 1-5 nM), indicating high affinity [1]. |
| Indatraline *Ki* | Inhibition constant; measures functional affinity of indatraline for the target. | Primary target expected in low nM range, indicating potent inhibition. |
| B_max | Total receptor density in the membrane preparation. | Value is system-dependent (e.g., fmol/mg protein). |
| RO (at C_max) | Peak receptor occupancy achieved after a single dose. | Dose-dependent; can range from partial to full occupancy [2]. |
The relationship between indatraline concentration, its Ki, and the resulting receptor occupancy is fundamental to interpreting the data, as shown in the following conceptual diagram:
4. Applications in Drug Development The methodology described is highly versatile and can be applied to:
This protocol outlines a robust, label-free MS binding assay for quantifying indatraline's occupancy at monoamine transporters. By integrating in vitro binding parameters (Ki) with PBPK-derived drug concentrations, researchers can build predictive models of brain target engagement. This approach is indispensable for rational CNS drug development, from candidate selection to clinical trial design.
The following table consolidates the key administration parameters for indatraline from preclinical studies.
| Experimental Model | Primary Administration Route | Typical Dosing Regimen | Vehicle/Solubility | Key Experimental Outcomes | Citation |
|---|---|---|---|---|---|
| Rhesus Monkeys | Intravenous (i.v.) | 0.1-0.56 mg/kg/day (self-administration or experimenter-administered) | Not specified in excerpts | Sustained decrease in cocaine self-administration; cocaine-like discriminative stimulus effects with slow onset and long duration. | [1] [2] |
| Wistar Rats | Intraperitoneal (i.p.) | 5-20 mg/kg; effects monitored for at least 3 hours post-injection | Not specified in excerpts | Long-lasting increase in motor activity (ambulation, raising, stereotypy). | [3] |
| Cell Cultures (In Vitro) | Added to culture medium | 1-10 μM (for autophagy induction); treatment for 12-24 hours | Dissolved in DMSO (final concentration not specified) | Induction of autophagy; inhibition of smooth muscle cell proliferation; apoptosis-independent cell death. | [4] |
Here are more detailed protocols for the key administration routes and associated experimental procedures.
This protocol is adapted from studies investigating the effects of indatraline on motor activity in rats [3].
1. Drug Preparation
2. Animal Handling and Injection
3. Post-Administration Monitoring
This protocol is derived from studies on cocaine and speedball self-administration in rhesus monkeys [1] [2].
1. Surgical Preparation
2. Self-Administration Training
3. Medication Testing (Indatraline Administration)
This protocol is based on research that identified indatraline as an autophagy inducer through high-content screening [4].
1. Stock Solution Preparation
2. Cell Treatment
3. Autophagy Assay and Analysis
The following diagrams illustrate the general workflow for in vivo studies and the mechanism of action identified in in vitro research.
It is important to note that the available data has limitations. The search results did not provide detailed protocols for oral administration, which is a common route for therapeutics. Furthermore, while the mechanisms related to monoamine transporters are well-established, the precise molecular pathways leading from transporter inhibition to observed effects like autophagy are still an active area of research [4].
The table below summarizes findings from key studies on indatraline's biological activities. Please note that some specific data points common in dose-response studies (e.g., IC50 values for cell viability) were not fully detailed in the available literature.
Table 1: Summary of Indatraline Effects from Research Studies
| Experimental Model | Key Findings/Endpoint | Indatraline Concentration/Dose | Citation |
|---|---|---|---|
| Autophagy Induction (HeLa, COS-7 cells) | LC3 conversion (autophagosome marker) | 5 μM, 10 μM | [1] |
| Autophagy induction (via LysoTracker/MDC staining) | ≥ 1 μM | [1] | |
| Autophagic flux increase (with lysosomal inhibitor E64D) | 5 μM, 10 μM | [1] | |
| Cell Motility & Angiogenesis (Glioblastoma cells) | Inhibition of cell spreading and migration | 1 μM, 3 μM, 10 μM | [2] |
| Inhibition of VEGF-induced tube formation | 10 μM | [2] | |
| In Vivo Anti-Restenosis (Rat model) | Inhibition of smooth muscle cell accumulation | Dose not specified in abstract | [1] |
| Motor Activity (Wistar Rats) | Long-lasting effect on motor activity (≥ 3 hours) | Dose not specified in abstract | [3] |
Here are methodologies for key experiments demonstrating indatraline's effects, adapted from the research literature.
This protocol is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagy activation [1].
This method assesses the anti-migratory effects of indatraline on glioblastoma cells [2].
This protocol evaluates the anti-angiogenic potential of indatraline [2].
The following diagrams, created using Graphviz DOT language, illustrate the key signaling pathways affected by indatraline and a generalized workflow for conducting dose-response experiments.
Diagram 1: Indatraline-Induced Autophagy Signaling Pathway
Diagram 2: Experimental Workflow for Indatraline Dose-Response
Indatraline (also known as Lu 19-005) acts as a potent reuptake inhibitor for all three major monoamine transporters. The table below summarizes its binding affinity (Ki values) for each transporter.
| Transporter | Target | Ki Value (nM) |
|---|---|---|
| SERT | Serotonin (5-HT) Transporter | 0.42 [1] |
| DAT | Dopamine Transporter | 1.7 [1] |
| NET | Norepinephrine Transporter | 5.8 [1] |
This pharmacological profile classifies indatraline as a Triple Reuptake Inhibitor (TRI), and its high potency makes it a valuable tool in neuropharmacology research [1] [2].
Mass spectrometry-based binding assays (MS Binding Assays) serve as a modern, label-free alternative to radioligand binding for characterizing inhibitors at monoamine transporters [3].
This functional assay measures the ability of test drugs to induce or modulate the release of pre-loaded tritiated serotonin ([3H]5-HT) from rat brain synaptosomes [4].
Beyond its primary mechanism, research has uncovered additional biological activities of indatraline.
The following diagrams illustrate indatraline's mechanism at the molecular level and a general workflow for the key functional assay.
Diagram 1: Molecular mechanism of indatraline. Indatraline binds to monoamine transporters (SERT, DAT, NET) on the presynaptic neuron, blocking the reuptake of neurotransmitters. This leads to increased neurotransmitter levels in the synaptic cleft, prolonging the signal.
Diagram 2: Functional serotonin release assay workflow. This protocol tests the ability of transporter substrates to induce serotonin release and how inhibitors like indatraline modulate this effect [4].
The following information is based on a peer-reviewed research paper that developed and validated the first LC-MS/MS quantification method for indatraline [1] [2] [3].
This table summarizes the core parameters used for the reliable quantification of indatraline in biological matrices.
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) |
| Chromatographic Column | R18 Column |
| Mobile Phase | Acetonitrile : Ammonium Bicarbonate Buffer (5 mmol L⁻¹, pH 10.0) = 90 : 10 (v/v) |
| Flow Rate | 600 µL min⁻¹ |
| Analyte Monitoring | Indatraline: m/z 292.2 → 261.0 Internal Standard (Deuterated, ( ^2H_7 )-indatraline): m/z 299.2 → 268.0 | | Linear Range | 5 pmol L⁻¹ (LLOQ) to 5 nmol L⁻¹ | | Sample Preparation | No additional preparation required for biological matrices |
The developed method was validated and met the criteria of the CDER guideline, as summarized below [1] [4].
| Validation Parameter | Performance Outcome |
|---|---|
| Selectivity | Reliable quantification in biological matrices without interference |
| Calibration Curve | Meets CDER guideline criteria |
| Accuracy | Meets CDER guideline criteria |
| Precision | Meets CDER guideline criteria |
| Key Application | MS Binding Assays for monoamine transporters (DAT, NET, SERT); determined ( K_d ) of (1R,3S)-indatraline for NET as 805 pmol L⁻¹ |
The diagram below illustrates the key steps in applying the LC-MS/MS method to Mass Spectrometry Binding Assays, a label-free alternative to radioligand binding assays.
Protocol Details:
Here are solutions to common issues you might encounter when developing or running this method.
| Issue | Possible Cause | Troubleshooting Action |
|---|
| Poor Chromatography | Column degradation, mobile phase pH drift, buffer contamination. | - Confirm mobile phase pH is precisely 10.0.
Solubility is defined as the ability of a substance (solute) to form a solution with another substance (solvent) [1]. For a drug molecule like Indatraline, poor solubility typically manifests as low dissolution rates, precipitate formation in solution, or inconsistent experimental results, especially in aqueous buffers.
The following diagram outlines a core strategic workflow for troubleshooting solubility-related issues.
Here are detailed methodologies for key experiments to diagnose and improve Indatraline solubility.
This is the foundational experiment to quantify the problem.
This protocol systematically identifies suitable solvents.
For in vivo studies, this method can enhance solubility and absorption.
Record and analyze your experimental data systematically. The table below summarizes common solubility enhancement strategies with their key parameters.
| Method | Typical Excipients | Target Concentration Increase | Key Compatibility Consideration |
|---|---|---|---|
| pH Adjustment | HCl, NaOH | 2- to 100-fold | Buffer capacity; ionizable groups on Indatraline |
| Co-solvency | DMSO, PEG400, Ethanol, Propylene Glycol | 5- to 50-fold | Solvent tolerance in biological assays (<1% v/v often safe) |
| Surfactancy | Polysorbate 80, Cremophor EL, SDS | 5- to 100-fold | Critical micelle concentration; potential cytotoxicity |
| Complexation | HP-β-Cyclodextrin, SBE-β-CD | 10- to 100-fold | Binding constant and host-guest stoichiometry |
| Lipid Formulation | Medium-chain triglycerides, Labrasol | 10- to 1000-fold | Dispersion and digestion fate in vivo |
Q1: My Indatraline stock solution in DMSO precipitates when diluted into the aqueous assay buffer. What can I do?
Q2: How can I confirm that my solubility enhancement method has not compromised Indatraline's chemical stability?
Q3: What is the first parameter to check when facing solubility issues?
When standard methods are insufficient, follow this advanced diagnostic and intervention pathway.
| Mechanism / Target | Experimental Context / Assay | Key Findings / Outcome | Relevance to Protein Binding |
|---|---|---|---|
| Monoamine Transporters (SERT, DAT, NET) [1] | MS Binding Assays; inhibition of neurotransmitter reuptake [2] [1] | Non-selective, high-affinity inhibitor; characterized binding to NET (Kd: 805 pM) [2] [1] | Direct Target: These are the primary, well-established protein targets. |
| AMPK / mTOR Signaling Pathway [1] [3] | Immunoblotting (LC3 conversion, p-AMPK, p-mTOR); LysoTracker/MDC staining; GFP-LC3 puncta formation [1] [4] | Induces autophagy via AMPK activation and mTOR/S6K inhibition [1] [3] | Downstream Effect: Altered signaling indicates engagement with upstream targets, affecting cell state. |
| Lysosomal Cholesterol Transporters (e.g., NPC1, NPC2) [5] | Molecular docking; cholesterol depletion assays; lysosomal membrane permeabilization assays [5] | Proposed inhibition leads to lysosomal cholesterol accumulation and immunogenic cell death [5] | Proposed Target: A potential non-canonical target; mechanism inferred from phenotypic observations. |
| Voltage-Dependent Anion Channel 1 (VDAC1) [4] | DARTS (Drug Affinity Responsive Target Stability) assay; cellular ATP measurement; AMPK/mTOR signaling in VDAC1-KO cells [4] | Sertraline (a related drug) binds VDAC1, reducing ATP. Indatraline's link is less direct but operates in similar pathways [4]. | Inferred Interaction: For a close analog; suggests potential for interaction with mitochondrial membrane proteins. |
| Trypanothione Reductase (TryR) [6] | Enzyme inhibition assays; parasite proliferation assays [6] | Identified as an inhibitor of TryR from a library screen; derivatives were synthesized and evaluated [6] | Off-Target Activity: Highlights potential for interaction with flavoenzymes unrelated to primary monoamine targets. |
Here are detailed methodologies for two key experiments cited in the literature that are fundamental to studying indatraline's protein interactions.
This protocol is based on the method developed for the precise quantification of indatraline in biological matrices, which is crucial for determining parameters like bioavailability and protein binding [2].
This cell-based protocol is used to demonstrate indatraline's functional effect on a key downstream pathway, which can be used to infer target engagement [1].
To help visualize the complex signaling relationships described in the research, the following pathway diagram summarizes indatraline's mechanisms of action.
What are the primary protein targets of indatraline? Indatraline is primarily known as a potent, non-selective inhibitor of the three major monoamine transporters: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) [1].
Besides monoamine transporters, what other proteins might indatraline interact with? Research suggests several other potential targets. It has been shown to induce autophagy by inhibiting the mTOR pathway [1] [3]. Recent studies propose it may also inhibit lysosomal cholesterol transporters (NPC1/NPC2), leading to lysosomal damage [5]. Furthermore, it has been identified as an inhibitor of trypanothione reductase (TryR) in parasites [6].
What techniques are used to study indatraline's binding and effects? A variety of techniques are used. MS Binding Assays with LC-ESI-MS/MS quantification offer a label-free way to study direct binding kinetics [2]. Cell-based phenotypic assays (like LC3 immunoblotting, LysoTracker staining) are used to monitor downstream effects like autophagy [1]. Molecular docking can provide computational predictions of interactions with proteins like NPC1 [5].
For researchers needing to accurately quantify indatraline in biological matrices, the following liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed and validated [1].
m/z 292.2 → 261.0m/z 299.2 → 268.0| Validation Parameter | Result / Specification |
|---|---|
| Linear Range | 5 pmol/L to 5 nmol/L |
| Lower Limit of Quantification (LLOQ) | 5 pmol/L |
| Selectivity/Specificity | Reliable detection of analyte in biological matrices |
| Calibration Curve | Meets acceptance criteria |
| Accuracy & Precision | Meet acceptance criteria |
Here are answers to common questions and issues you might encounter during method development and analysis.
What should I do if my indatraline signal is weak or absent?
How can I improve the chromatographic peak shape for indatraline?
When is revalidation of my analytical method required? According to standard laboratory practices, you should revalidate your method in the following scenarios [2]:
Can this LC-MS/MS method be used for binding assays? Yes. This specific method was successfully applied to MS Binding Assays, a label-free alternative to radioligand binding assays. It was used to characterize the binding of indatraline's eutomer ((1R,3S)-indatraline) to the norepinephrine transporter (NET), determining an equilibrium dissociation constant (Kd) of 805 pmol/L [1].
The following diagrams outline the core procedures for the quantitative analysis and binding assays.
Quantitative Analysis of Indatraline
MS Binding Assay Workflow
I hope this technical support center provides a solid foundation for your work with indatraline.
The table below summarizes critical distribution data and associated challenges for Indatraline based on available research:
| Parameter / Challenge | Description / Value | Experimental Context & Notes |
|---|---|---|
| Brain-to-Plasma Ratio (Kp) | Total: Kp=10; Unbound: Kp,uu=2.5 | Rat study; Kp>1 indicates high total brain concentration, but Kp,uu is the key parameter for active drug [1]. |
| Plasma Unbound Fraction (fu, plasma) | 0.037 (3.7%) | Rat data; indicates moderate to high plasma protein binding [1]. |
| Brain Unbound Fraction (fu, brain) | 0.015 (1.5%) | Rat data; indicates significant binding to brain tissue [1]. |
| Primary Distribution Challenge | High Total vs. Active Concentration | High total brain concentration can be misleading; unbound brain concentration determines receptor occupancy and efficacy [1]. |
| Analytical Challenge | Measuring low unbound fractions | Requires sensitive methods like equilibrium dialysis to separate unbound drug [1]. |
Here are detailed methodologies for key experiments from the cited literature to help you replicate and understand the distribution data.
1. Protocol: Determining Serotonin and Dopamine Transporter Occupancy This method correlates unbound brain concentration with pharmacological activity [1].
[³H]WIN35,428 (for DAT) and [³H]citalopram or [³H]DASB (for SERT).Cu,br = Total Brain Concentration × fu,brain.2. Protocol: Assessing Anti-hyperalgesic Effects in a Neuropathic Pain Model This in vivo protocol assesses the functional consequence of brain distribution [2].
Q1: Why is the total brain concentration of Indatraline a poor predictor of its efficacy? A1: The total brain concentration includes drug that is bound to brain tissue and is therefore pharmacologically inactive. The unbound brain concentration (Cu,br) is the fraction that is free to interact with target transporters (SERT, DAT, NET). Research shows a strong correlation between Cu,br and serotonin/dopamine transporter occupancy, confirming it is the critical driver of efficacy [1].
Q2: My experimental results show high variability in brain distribution. What could be the cause? A2: Variability can arise from several factors:
Q3: Are there innovative delivery strategies to improve Indatraline's brain distribution? A3: Yes, one advanced strategy involves exploiting the nose-to-brain pathway. Researchers have successfully conjugated inhibitory oligonucleotides to Indatraline to create a trojan horse system. When administered intranasally, the conjugate is selectively taken up by monoamine neurons, leveraging Indatraline's own transporter affinity for targeted delivery [4]. This method bypasses the BBB and reduces systemic exposure.
The following diagrams visualize the core concepts of brain distribution and the key experimental workflow.
Indatraline Distribution from Plasma to Brain Action
This diagram illustrates the journey of Indatraline from administration to pharmacological effect. The key takeaway is that only a small unbound fraction in plasma (yellow) is available to cross the BBB, and only a small unbound fraction in the brain (green) is active at the target, despite potentially high total concentrations.
Workflow for Measuring Brain Distribution and Activity
This flowchart outlines a standard experimental workflow for investigating the relationship between Indatraline's brain distribution and its pharmacological activity, integrating both pharmacokinetic and pharmacodynamic measurements.
The following table summarizes the key metabolites of indatraline identified in research studies, primarily in rat urine and incubations with pooled human liver S9 fraction (pHLS9). This information is crucial for identifying potential sources of interference in your assays.
| Metabolite Name/Pathway | Phase | Key Mass Spectrometry Characteristics | Primary Detection Matrix | Notes / Potential for Interference |
|---|---|---|---|---|
| Hydroxylated Indatraline | Phase I | Aromatic hydroxylation; specific isotopic pattern from chlorine atoms [1]. | Rat urine, pHLS9 incubations [1] | Main metabolic step. Chlorine pattern aids identification [1]. |
| Glucuronidated Metabolites | Phase II | Glucuronidation of hydroxylated products [1]. | Rat urine, pHLS9 incubations [1] | Parent compound often undetectable in urine; focus on metabolites for diagnostic purposes [1]. |
| Norindatraline (N-Demethylated) | Phase I | Formed from N-demethylation; this is a known inactivation pathway [2]. | Not specified in searched literature | Inactive metabolite; timing of action depends on this metabolic step [2]. |
Here are answers to specific technical questions you might encounter during your experiments.
Q1: I cannot detect the parent indatraline compound in biological samples. What should I target instead?
Q2: What is the best-practice LC-MS/MS method for directly quantifying intact indatraline?
| Parameter | Specification |
|---|---|
| Chromatography | R18 column with mobile phase of Acetonitrile/5mM Ammonium Bicarbonate Buffer (pH 10.0) in a 90:10 ratio. |
| Flow Rate | 600 µL/min. |
| MS Transitions | Indatraline: m/z 292.2 -> 261.0; Internal Standard (Deuterated): m/z 299.2 -> 268.0. |
| Linear Range | 5 pmol/L (LLOQ) to 5 nmol/L. |
| Key Advantage | Requires no additional sample preparation and enables high throughput with a short 1.5-minute chromatographic cycle [3]. |
Q3: My research involves in vitro metabolism studies. What is a robust protocol for incubating indatraline with human liver fractions?
This workflow for in vitro metabolism studies can be visualized as follows:
High background is a common challenge. The table below outlines potential causes and solutions based on established principles.
| Potential Cause | Explanation | Recommended Solution |
|---|---|---|
| Nonspecific Binding | Ligand or analyte adheres to assay plates, tubing, or filters rather than the target receptor [1]. | Use a blocking agent (e.g., BSA); optimize wash buffer stringency (e.g., with mild detergents) [1]. |
| Incomplete Separation | Free ligand is not fully removed from the bound complex before detection [2] [3]. | Increase number or volume of wash steps; validate separation efficiency (e.g., scintillation counting for radioligands) [3]. |
| Ligand Instability | Chemical degradation of the ligand creates interfering compounds [2]. | Prepare fresh ligand solutions; store stock solutions correctly; confirm stability via LC-MS/MS [2]. |
| Signal Carryover | High analyte concentration from a previous sample contaminates the current run [2]. | Include blank samples in the run; inject wash cycles between samples in LC-MS/MS [2]. |
This protocol is adapted from a published LC-ESI-MS/MS method for quantifying indatraline, which serves as a label-free alternative to radioligand binding assays [2].
1. Materials
((2)H(7))-indatraline as an internal standard) [2].2. Experimental Workflow The following diagram illustrates the core steps of the binding assay and analysis workflow.
3. Detailed Procedure
Step 1: Incubation
Step 2: Separation & Washing
Step 3: Sample Preparation
((2)H(7))-indatraline) to correct for variability during sample processing and analysis [2].Step 4: LC-ESI-MS/MS Analysis
4. Data Analysis
Q1: What is the key advantage of using an MS Binding Assay with indatraline over traditional radioligand assays? A1: MS Binding Assays use unlabeled indatraline, eliminating the need for radioactive ligands. This avoids the handling, disposal, and stability issues associated with radionuclides. The LC-MS/MS method is highly sensitive and selective, allowing for direct quantification of the ligand itself [2].
Q2: Can this assay be used to characterize other test compounds? A2: Yes. Once the binding of indatraline to the target transporter is established, the assay is well-suited for competition experiments. You can co-incubate the transporter with indatraline and a test compound to determine the test compound's affinity (Ki) for the transporter [2].
Q3: Are there innovative methods to reduce background by stabilizing the binding complex? A3: Recent patent literature describes methods for stabilizing reversible complexes in binding assays. One strategy involves replacing the aqueous reagent solution with a "stabilizing fluid" (e.g., an oil or organic solvent) in which the test ligand (e.g., a nucleotide) is substantially insoluble. This switch dramatically reduces the dissociation of the bound complex, thereby stabilizing it and reducing the background from free ligand during detection [1].
Q1: What are the most likely sources of contamination in my indatraline samples? Contamination can arise from several sources. The most common are carryover from previous samples in the HPLC system, impurities in solvents or reagents, leachables from sample vials or vial caps, and inadequate cleaning of labware used during preparation [1].
Q2: My analytical method shows poor precision. Could this be due to sample contamination? Yes, inconsistent results can be a sign of contamination. However, you must first rule out issues with the instrument and method. You should investigate the precision and ruggedness of your method, which includes checking the pumping system for consistent flow rates and the detection system for stability, as these can mimic contamination symptoms [1].
Q3: I suspect solvent impurities. How can I confirm this? Running a blank injection (a sample containing only the solvent) is a standard diagnostic step. Any peaks observed in the blank chromatogram can indicate impurities in the solvents or reagents used [1]. Using higher purity, HPLC-grade solvents is always recommended.
Q4: My method validation failed for accuracy. Is contamination a possible cause? Potentially. If your sample is contaminated with an unknown compound that co-elutes with your target analyte (indatraline), it can skew the accuracy results. This points to an issue with method selectivity or specificity, meaning the method cannot distinguish the analyte from other components [1].
The table below outlines common problems, their potential contamination-related causes, and recommended solutions.
| Observed Problem | Potential Contamination Cause | Recommended Solution / Diagnostic Step |
|---|---|---|
| Unexpected Peaks in Chromatogram | Impure solvents/reagents; Carryover from previous injections; Leachables from vials/tubes [1]. | Run a blank sample. Sequentially replace solvents and labware. Intensify system washing between runs. |
| Poor Precision & Irreproducible Results | Inconsistent sample preparation; Variable contaminant levels; Unstable samples or standards [1]. | Check solution stability. Standardize preparation protocols. Use internal standards. |
| Poor Accuracy / Recovery | Interference from a co-eluting contaminant; Sample degradation [1]. | Test for method selectivity. Use a different detection wavelength or column. |
| High Background Noise | Contaminated flow cell in detector; Impure mobile phase. | Flush the entire HPLC system thoroughly. Prepare fresh, high-purity mobile phase. |
Here is a general workflow to systematically identify and confirm a contamination issue in your sample preparation process.
To ensure your data is reliable and reportable, especially under regulatory scrutiny, your entire analytical process must be validated. The table below lists key validation parameters and their significance in ensuring data quality, which is critical for ruling out contamination effects [1].
| Validation Parameter | Purpose & Importance |
|---|---|
| Accuracy | Measures how close your results are to the true value. Contamination can severely impact accuracy. |
| Precision | Assesses the repeatability of your measurements. High variability can indicate inconsistent contamination or other issues. |
| Linearity | Checks if the method gives results proportional to the analyte's concentration across a range. |
| Limit of Detection (LOD) / Quantitation (LOQ) | Determines the smallest amount of indatraline that can be detected or measured. Contamination can raise the background, affecting these limits. |
| Selectivity / Specificity | Confirms that the method accurately measures indatraline in the presence of other components (like impurities or degradation products). |
| Robustness / Ruggedness | Evaluates the method's reliability when small, deliberate changes are made (e.g., different analysts, days, equipment). This helps identify contamination-prone steps. |
| Solution Stability | Determines how long your prepared samples and standards remain stable without degradation, which can be mistaken for contamination. |
The table below summarizes the key stability information and handling precautions for Indatraline hydrochloride.
| Aspect | Details |
|---|---|
| Recommended Storage (Powder) | -20°C, tightly sealed, in a cool, well-ventilated area [1] |
| Recommended Storage (Solution) | -80°C [1] |
| Other Storage Guidance | Desiccate at room temperature (as per one supplier) [2] |
| Chemical Stability | Stable under recommended storage conditions [1] |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents [1] |
| Hazardous Decomposition | May emit toxic fumes under fire conditions [1] |
| Key Precautions | Avoid dust formation, avoid inhalation, avoid contact with skin and eyes, use only in well-ventilated areas [1] |
Q1: Why are such low storage temperatures recommended for Indatraline solutions? The provided sources do not specify the exact degradation pathway. However, general stability principles indicate that low temperatures drastically slow down chemical reactions like hydrolysis and oxidation, which can degrade the active compound. Storing solutions at -80°C essentially pauses these processes, preserving the integrity of the molecule for future use [3].
Q2: What are the signs that my Indatraline sample may have degraded? While the sources do not list specific visual signs for Indatraline, you should generally look for:
Q3: I need to design a stability study for a formulation containing Indatraline. What conditions should I use? For formal drug product stability studies, you should follow ICH guidelines. The specific conditions depend on the intended market's climatic zone. The following table outlines standard conditions for hot and humid climates (Zone IV) [3] [4]:
| Study Type | Storage Condition | Minimum Time Period at Submission | Typical Testing Frequency (Months) |
|---|---|---|---|
| Long-Term | 30°C ± 2°C / 65% ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24, then annually |
| Accelerated | 40°C ± 2°C / 75% ± 5% RH | 6 months | 0, 3, 6 |
Problem: Suspected sample degradation after improper storage.
Problem: Spill of Indatraline powder.
For researchers needing to generate their own stability data for Indatraline or a formulation containing it, here is a high-level workflow based on ICH Q1A(R2) guidelines [3]:
The core parameters of a validated LC-ESI-MS/MS method for indatraline quantification are summarized in the table below [1] [2] [3].
| Parameter | Specification |
|---|---|
| Analytical Technique | LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) |
| Chromatographic Column | R18 column |
| Mobile Phase | Acetonitrile and Ammonium Bicarbonate Buffer (5 mmol L⁻¹, pH 10.0) in a ratio of 90:10 (v/v) |
| Flow Rate | 600 µL min⁻¹ |
| Analyte | Indatraline |
| Internal Standard | ((2)H₇)-indatraline (Deuterated Indatraline) |
| MRM Transitions | Indatraline: m/z 292.2 → 261.0 Internal Standard: m/z 299.2 → 268.0 | | Linear Range | 5 pmol L⁻¹ (LLOQ) to 5 nmol L⁻¹ | | Sample Preparation | No additional preparation required for biological matrices | | Validation | Meets CDER guideline criteria for selectivity, accuracy, and precision |
Here are some common issues and solutions related to LC-MS/MS analysis, applied to the context of indatraline.
FAQ 1: I am observing a loss of sensitivity or a shifting retention time for my indatraline peak. What could be the cause?
This often points to issues with the chromatographic system or the ionization source.
Probable Cause 1: Contamination of the Ion Source or LC System.
Probable Cause 2: Column Degradation or Inadequate Mobile Phase Preparation.
FAQ 2: My calibration curve is non-linear or has a poor fit, especially at the lower end. How can I improve it?
This problem is frequently linked to the sample or the calibration standards.
Probable Cause 1: Matrix Effects causing ion suppression or enhancement.
Probable Cause 2: Adsorption of the analyte to labware.
FAQ 3: The precision and accuracy of my QC samples are outside acceptable limits.
This can be due to several factors, including problems with the instrumentation or the analytical procedure.
Probable Cause 1: Inconsistent instrument performance or pipetting errors.
Probable Cause 2: Improper handling of the internal standard.
Below is a detailed workflow for the LC-ESI-MS/MS quantification of indatraline, adapted from the research. The diagram outlines the major steps, and the text that follows provides a detailed explanation.
Step-by-Step Instructions:
Successful transporter assays require careful optimization of conditions and an understanding of the core protocols. The tables below summarize key parameters and a foundational protocol for uptake assays.
Table 1: Key Assay Parameters and Optimization Strategies
| Parameter | Consideration & Impact | Recommended Optimization Strategy |
|---|---|---|
| Cell System | Expression system (transient/stable), endogenous transporters, cell background (e.g., HEK, MDCK, U2OS) can influence results [1] [2]. | Use validated cell lines (e.g., hDAT-MDCK). For novel systems, confirm transporter function and expression [1]. |
| Incubation Time | Must be within linear uptake phase to measure initial velocity accurately. | Conduct a time-course experiment; 10 minutes is a common starting point for dopamine uptake in DAT assays [1]. |
| Test Compound Handling | Solubility, nonspecific binding, and chemical stability can lead to false negatives/positives [3]. | Perform pre-assay "suitability testing": check solubility, use silanized/low-binding labware, and assess stability in assay buffer [3]. |
| Inhibition Constants | IC50 values are system-dependent; translating them to system-independent Ki requires modeling [4] [5]. | Use a range of inhibitor concentrations with a fixed, trace concentration of the substrate [1]. |
| Nonspecific Uptake/Binding | Critical for defining specific signal and reducing background noise [1]. | Include parallel wells with a high concentration of a known selective inhibitor (e.g., GBR12909 for DAT) to block specific transport [1]. |
| Substrate Depletion | High substrate uptake can deplete concentration in well, violating assay assumptions [3]. | Ensure <10% of substrate is taken up during the incubation period. Use lower cell densities or shorter times if needed [3]. |
Table 2: Basic Protocol for Kinetic Uptake Assay (96-well format) [1]
| Step | Description | Critical Notes |
|---|---|---|
| 1. Cell Preparation | Plate transporter-expressing cells (e.g., 20,000-50,000 cells/well) 24-48 hours before assay to reach 80% confluency. | Include control wells with non-transfected cells to measure nonspecific uptake. |
| 2. Buffer Preparation | Prepare uptake buffer (e.g., DPBS with 0.1M CaCl₂, 1M MgCl₂). Add ascorbic acid and a COMT inhibitor (e.g., Ro-41-0960) to prevent dopamine degradation. | The addition of metabolic inhibitors is crucial for stabilizing monoamine neurotransmitters. |
| 3. Uptake Initiation | Remove culture media, add buffer containing various concentrations of radiolabeled substrate (e.g., [³H]-DA). | A range of substrate concentrations is needed to determine KM and Vmax. |
| 4. Incubation & Termination | Incubate for a predetermined time (e.g., 10 min) at 37°C. Stop uptake by removing solution and washing cells with ice-cold buffer. | Timing must be precise and within the linear range of uptake. |
| 5. Measurement | Lyse cells, transfer lysate to a scintillation plate, add scintillation fluid, and count radioactivity. | Alternative detection methods (e.g., fluorescence) can be used but may have different limitations. |
| 6. Data Analysis | Subtract nonspecific uptake (from control wells). Plot substrate concentration vs. uptake velocity to calculate KM and Vmax using nonlinear regression. |
Here are answers to frequently asked questions regarding specific issues during transporter assays.
Q: My assay shows high background signal or high nonspecific binding. How can I reduce it? A: This is a common issue often caused by the physicochemical properties of the test compound [3].
Q: I am getting a low specific signal, leading to a poor signal-to-noise ratio. What can I do? A: A weak signal can stem from several factors.
Q: My IC50 values are highly variable between experiments. What could be the cause? A: Variability in inhibitory potency is a known challenge, often related to system-specific factors [5].
Beyond traditional uptake assays, novel methods are emerging. The Transporter Activity Through Receptor Activation (TRACT) assay is a label-free, impedance-based method that detects transporter function indirectly via G protein-coupled receptor (GPCR) activation [2].
This assay is based on a simple logical relationship, which can be visualized as follows:
The workflow for implementing and interpreting a TRACT assay is outlined below.
Key Advantages of the TRACT Assay [2]:
Indatraline is a potent and non-selective monoamine transporter inhibitor. It blocks the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) with similar high efficacy [1] [2] [3]. This fundamental mechanism of action is the primary source of its potential to cross-react with other substances that affect the monoamine systems.
The table below summarizes the core pharmacological profile of indatraline:
| Property | Description | Research Basis |
|---|---|---|
| Primary Mechanism | Non-selective, high-affinity inhibitor of monoamine transporters (DAT, NET, SERT) | [1] [2] [3] |
| Functional Effect | Increases synaptic levels of dopamine, norepinephrine, and serotonin | [2] [3] |
| Key Distinction vs. Cocaine | Similar efficacy but with a slower onset and longer duration of action | [1] [3] |
| Therapeutic Potential | Investigated for cocaine addiction substitute therapy; blocks effects of methamphetamine and MDMA | [1] [3] |
While no standard guide exists for indatraline, you can adapt common laboratory methods to assess its cross-reactivity. The following diagram outlines a potential workflow for systematic testing.
The specific methodologies for the key experimental phases are detailed below.
The goal of this phase is to quantify indatraline's interaction with specific biological targets.
This phase assesses the functional consequences of cross-reactivity in a whole organism.
| Parameter | Cocaine | Indatraline |
|---|---|---|
| Primary Mechanism | Serotonin–Norepinephrine–Dopamine Reuptake Inhibitor (SNDRI) [1] | Nonselective Monoamine Reuptake Inhibitor [2] [3] [4] |
| Chemical Class | Tropane alkaloid [5] | Indanamine [2] |
| Onset of Action | Rapid (seconds to minutes) [1] | Slower onset [2] [4] [6] |
| Duration of Action | Relatively short (20-90 minutes) [1] | Longer duration [2] [4] [6] |
| Key Research Finding | Prototypical stimulant of abuse; high reinforcement efficacy [7] [1] | Reduces cocaine self-administration in animal models but can also elicit cocaine-seeking behavior [7] |
The comparative effects of indatraline and cocaine have been primarily evaluated in animal models of drug self-administration and relapse. Key experimental findings are summarized below:
| Compound | Effect on Cocaine Self-Administration | Reinstatement of Drug-Seeking (Model of Relapse) | Notes |
|---|---|---|---|
| Indatraline | Failed to alter the cocaine dose-effect curve [7]. | Reinstated extinguished cocaine-taking behavior, though less efficacious than other compounds [7]. | A slow-onset, long-duration profile is considered potentially useful for treatment [2]. |
| GBR 12909 | Decreased responding maintained by intermediate and high doses of cocaine [7]. | Reinstated extinguished cocaine-taking behavior [7]. | Potent dopamine uptake inhibitor; data provided for context. |
| WIN 35,428 | Decreased responding maintained by intermediate and high doses of cocaine [7]. | Reinstated extinguished cocaine-taking behavior [7]. | Cocaine analog; data provided for context. |
To help you contextualize the data, here are the methodologies from key studies comparing these substances.
1. Within-Session Cocaine Self-Administration and Reinstatement [7]
2. Chronic Treatment on Speedball Self-Administration [8]
A 2024 metabolism study provides new insights relevant for toxicological analysis [6].
The diagram below illustrates the core mechanism shared by both cocaine and indatraline, and how this action translates into the observed experimental effects.
The table below summarizes the key findings from the study, which tested three doses of each drug and used the Percentage of Maximum Possible Effect (% MPE) to measure anti-hyperalgesic (pain-blocking) activity [1] [2].
| Drug | Primary Mechanism of Action | Hot Plate Test (Supraspinal & Spinal Pain) | Tail Flick Test (Spinal Reflex Pain) |
|---|---|---|---|
| Talsupram | Selective noradrenaline reuptake inhibitor (NRI) | Significantly more effective than both vilazodone and indatraline at all doses [1] [2] | No statistically significant difference from the other drugs [1] [2] |
| Indatraline | Triple reuptake inhibitor (SERT, NET, DAT) | Less effective than talsupram [1] [2] | More effective than vilazodone at the same doses [1] [2] |
| Vilazodone | SSRI and 5-HT1A partial agonist | Less effective than talsupram [1] [2] | Less effective than indatraline [1] [2] |
To evaluate the anti-hyperalgesic effects, the researchers used a well-established model of neuropathic pain in male Wistar albino rats. The following is a workflow of the experimental process [1] [2].
Key Experimental Details [1] [2]:
% MPE = [(post-drug latency - pre-drug latency) / (cut-off latency - pre-drug latency)] × 100.The following diagram illustrates the hypothesized mechanism in the spinal cord, which is believed to be responsible for the analgesic effects observed with these drugs [1] [2].
Interpretation of the Mechanism: The pathway shows that the drugs work by increasing the availability of neurotransmitters like noradrenaline (NA) and serotonin (5-HT) in the synaptic cleft of the spinal cord. This potentiates the body's natural descending pain-inhibitory pathways. Noradrenaline, in particular, binds to α-2 adrenergic receptors on spinal neurons, which helps block the transmission of pain signals to the brain [1] [2]. The superior performance of the noradrenaline-focused drug (talsupram) strongly supports the central role of this particular pathway.
The following table summarizes the metabolites of indatraline identified in a study using rat urine and incubations with pooled human liver S9 fraction (pHLS9) [1].
| Metabolite Type | Key Biotransformation Steps | Detection Matrix | Notable Characteristics |
|---|---|---|---|
| Phase I Metabolites | Aromatic hydroxylation | Rat urine, pHLS9 | Two metabolites formed [1]. |
| Phase II Metabolites | Glucuronidation | Rat urine, pHLS9 | Four metabolites formed; main metabolic pathway [1]. |
| Note on Parent Compound | — | Rat urine | Parent indatraline was not detectable in rat urine; identification relies on metabolites [1]. |
The experimental data is derived from a specific study that used the following methodologies [1]:
In Vitro Incubations:
In Vivo Sample Collection:
Analytical Method:
The diagram below summarizes the primary metabolic fate of indatraline as identified in the study [1].
| Compound | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Selectivity Profile |
|---|---|---|---|---|
| Indatraline | 1.7 [1] | 0.42 [1] | 5.8 [1] | Non-selective (Triple inhibitor) |
| GBR 12909 | 3.2 - 7.2 [2] [3] | >1,000 [3] | 180 - 220 [2] [3] | DAT-selective |
| Cocaine | 211 [4] | 341 [4] | 211 [4] | Non-selective |
| Sertraline | 45 [5] | 0.2 [5] | 48 [5] | SERT-selective |
This data shows that indatraline is a high-affinity, balanced triple reuptake inhibitor, while other compounds show varying degrees of selectivity for one transporter over the others.
The data in the table above was generated using established binding assay techniques. Here are the details of the core methodologies used in this field.
This traditional method is considered a gold standard for determining binding affinity (Ki values).
This is a modern, label-free alternative to radioligand assays.
The following diagram illustrates the workflow of the MS Binding Assay, which uses indatraline as a native marker.
Research has revealed that indatraline has pharmacological effects beyond simple transporter blockade. It can induce autophagy, a cellular "clean-up" process, via a specific signaling pathway.
The table below compares the pharmacological profiles of indatraline and other antidepressants used in neuropathic pain research.
| Drug Name | Primary Mechanism(s) of Action | Monoamine Transporter Targets |
|---|---|---|
| Indatraline | Triple reuptake inhibitor (TRI) [1] [2] | SERT, NET, DAT [1] [3] |
| Talsupram | Selective norepinephrine reuptake inhibitor [1] [2] | NET [1] |
| Vilazodone | SSRI and 5-HT1A partial agonist [1] [2] | SERT [1] |
| Tricyclic Antidepressants (TCAs) | Serotonin and norepinephrine reuptake inhibitor; also antagonize muscarinic, histaminic, and α1-adrenergic receptors [4] [5] | SERT, NET [4] |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Dual reuptake inhibitor [4] [5] | SERT, NET [4] |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Selective serotonin reuptake inhibitor [4] [5] | SERT [4] |
A 2022 study directly compared the anti-hyperalgesic effects of Indatraline, Talsupram, and Vilazodone in a rat model of neuropathic pain. The key quantitative findings are summarized below [1] [2] [6].
| Drug | Efficacy in Hot Plate Test | Efficacy in Tail Flick Test | Key Comparative Finding |
|---|---|---|---|
| Indatraline | Effective (all drugs showed effect vs. sham) [1] | Effective; more effective than Vilazodone at same doses [1] | Inferior to Talsupram in a test involving supraspinal pathways [1] [2] |
| Talsupram | Significantly more effective than Indatraline and Vilazodone [1] | Effective (no significant difference between drugs) [1] | Most effective drug in the study, highlighting role of NET inhibition [1] |
| Vilazodone | Effective (all drugs showed effect vs. sham) [1] | Effective; less effective than Indatraline [1] | Least effective, suggesting SSRIs have lower efficacy than NET inhibitors or TRIs [1] |
This data aligns with broader clinical evidence. A 2005 review reported that in peripheral neuropathic pain, the number of patients needed to treat (NNT) for one patient to experience pain relief is lowest for TCAs, followed by SNRIs, and is highest for SSRIs. This means TCAs tend to work better than SNRIs, which in turn are more effective than SSRIs [4].
The comparative data in the tables above were generated using a standardized animal model and protocol. Key details are as follows [1]:
Antidepressants are believed to alleviate neuropathic pain by modulating descending inhibitory pathways from the brainstem to the spinal cord. The following diagram illustrates the proposed signaling pathways.
The diagram shows that antidepressants like indatraline work by increasing the synaptic levels of monoamines in the spinal cord. The resulting activation of receptors on second-order neurons or interneurons leads to the release of other inhibitory substances like GABA and endogenous opioids, ultimately reducing the transmission of pain signals to the brain [1] [7].
| Transporter Target | Ki Value (nM) | Potency Ranking |
|---|---|---|
| SERT (Serotonin) | 0.42 nM [1] [2] | Most Potent |
| DAT (Dopamine) | 1.7 nM [1] [2] | Intermediate |
| NET (Norepinephrine) | 5.8 nM [1] [2] | Least Potent |
A lower Ki value indicates a higher binding affinity and, therefore, greater potency as an inhibitor. The data shows that indatraline is most potent at blocking SERT, approximately 4 times more potent than at DAT and 14 times more potent than at NET [1] [2]. This profile classifies it as a non-selective triple reuptake inhibitor.
The quantitative data for indatraline was generated through standard radioligand binding assays, a common technique for determining a compound's affinity for its target [1].
The following diagram illustrates the logical relationship between indatraline's mechanism and its functional outcome in the synapse.
To put indatraline's potency into context, it is helpful to compare its profile with those of other well-known transporter inhibitors. The table below shows data obtained from studies on cloned human transporters.
| Drug | SERT (Ki, µM) | DAT (Ki, µM) | NET (Ki, µM) | Primary Target / Notes |
|---|---|---|---|---|
| Indatraline [1] | 0.00042 | 0.0017 | 0.0058 | Potent, balanced triple reuptake inhibitor |
| Cocaine [3] | 0.74 | 0.23 | 0.48 | Non-selective, weak blocker |
| Methylphenidate [3] | 132.43 | 0.06 | 0.10 | Selective DAT/NET inhibitor |
| Amphetamine [3] | 38.46 | 0.64 | 0.07 | Potent NET/DAT inhibitor (also a releaser) |
| Reboxetine [1] | 129 | >10,000 | 1.1 | Highly selective NET inhibitor |
This comparison highlights that indatraline is significantly more potent than cocaine at all three transporters and has a more balanced profile compared to other selective or dual-target inhibitors [1] [3].
The table below summarizes indatraline's key properties based on available research data.
| Property | Indatraline Profile | Comparative Data / Context |
|---|---|---|
| Pharmacological Action | Non-selective monoamine transporter inhibitor; blocks reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) [1] [2]. | Similar efficacy to cocaine, but with slower onset and longer duration [2]. |
| Onset of Action | Relatively slow. Effects in primate studies peaked about 30 minutes after administration [3]. | Effects take longer to absorb into the body than cocaine [2]. |
| Duration of Action | Long duration. Effects from a single dose in primate studies lasted up to 24 hours [3]. | Significantly longer than cocaine. Its effects have a "longer duration than those of cocaine" [2]. |
| Key Experimental Finding | Repeated treatment in rhesus monkeys produced dose-dependent and sustained decreases in cocaine self-administration for 7 days [3]. | Suggests potential for once-daily dosing in a therapeutic context. |
| Therapeutic Potential | Investigated as a potential maintenance pharmacotherapy for psychostimulant abuse (e.g., cocaine addiction) [2] [3]. | Also identified as an inducer of autophagy, showing potential for non-psychiatric applications like inhibiting restenosis [1]. |
| Reported Limitations | Doses that reduced cocaine self-administration in primates also decreased food-maintained responding and produced behavioral stereotypies [3]. | Side effects like these may limit clinical utility [3]. |
For research and development purposes, here is a deeper look into the key studies that characterize indatraline's long duration.
1. Primate Study on Cocaine Self-Administration This study provides the primary quantitative data on indatraline's sustained effects [3].
2. Mechanism of Action and Autophagy Induction A cell-based study revealed another dimension of indatraline's activity, which is linked to its long-term cellular effects [1].
The following diagram illustrates the dual mechanisms of action of indatraline and the logical flow of experiments used to characterize its long-lasting effects.
The table below summarizes the available information for indatraline and a representative TCA, desipramine.
| Feature | Indatraline | Tricyclic Antidepressant (Desipramine) |
|---|---|---|
| Primary Mechanism | Potent, non-selective inhibitor of DAT, NET, and SERT [1] [2]. | Selective inhibitor of NET (and to a lesser extent, SERT) [3] [2]. |
| Key Quantitative Data (Ki values) | NET: 5.8 nM SERT: 0.42 nM DAT: 1.7 nM [2] | NET: 7.36 nM (rat) SERT: 163 nM (human cloned) DAT: >10,000 nM [2] | | Commonly Observed Side Effects | Data not available for human clinical use. | Dry mouth, constipation, blurred vision, urinary retention, sedation, orthostatic hypotension [3] [4] [5]. | | Serious Safety Concerns | Data not available for human clinical use. | Cardiac arrhythmias, seizures, risk in overdose, suicidal ideation in young adults [3] [4]. | | Therapeutic/Research Applications | Research chemical for cocaine addiction/substitution; studied for autophagy induction and potential in restenosis [1] [6]. | Approved for depression; also used for anxiety, neuropathic pain, and migraine prevention [3] [4]. | | Structural Class | Non-selective monoamine transporter inhibitor (non-tricyclic) [2]. | Tricyclic compound [3]. |
Indatraline is classified as a non-selective monoamine transporter inhibitor, blocking dopamine (DA), norepinephrine (NE), and serotonin (5-HT) reuptake with high potency [1] [2]. This distinguishes it from most TCAs, which primarily target NET and SERT with varying selectivity and have minimal effects on DAT [3] [2].
Recent research has identified a novel, non-monoamine related effect of indatraline, providing insight into its potential cellular impacts.
For researchers looking to replicate or build upon these findings, the key methodological steps from the study are outlined below [1]:
The experiments determined that indatraline induces autophagy by suppressing the mTOR/S6 kinase signaling pathway [1]. The following diagram illustrates this mechanism.
The available data, though incomplete for a traditional side-effect comparison, highlights critical considerations for drug development:
The table below summarizes key experimental data related to indatraline's activity, which can inform safety and efficacy considerations.
| Property / Assay | Indatraline Data | Comparative Drug (Data) | Experimental Context |
|---|---|---|---|
| Pharmacological Action | Non-selective monoamine reuptake inhibitor (DA, NE, 5-HT) [1] [2] | Cocaine (similar profile) [1] | In vitro transporter assays [1] |
| Receptor Occupancy (RO) | Unbound brain EC50, u for DAT: 8.3 nM; for SERT: 6.3 nM [3] | Cocaine (DAT EC50, u: 99.1 nM; SERT: 181 nM) [3] | In vivo RO study in rats [3] |
| Motor Activity Effect | Significant increase lasting >3 hours [2] | Cocaine (shorter duration of action) [1] [2] | Wistar rat, 2 mg/kg oral dose [2] |
| Metabolic Pathway (Primary) | Aromatic hydroxylation, Glucuronidation [4] | Troparil (Demethylation) [4] | In vitro (human liver S9 fraction) [4] |
| Toxicological Detection | Parent compound not detectable; metabolites identified in rat urine [4] | Information not available | Rat model, 2 mg/kg oral dose [4] |
To support experimental reproducibility, here are the methodologies from key studies cited.
This protocol is used to identify potential biomarkers of consumption for toxicological diagnosis [4].
This study established the relationship between unbound brain concentration and transporter occupancy [3].
This protocol evaluated the duration of indatraline's pharmacological effect in vivo [2].
The following diagrams illustrate the key signaling pathway influenced by indatraline and the workflow for its metabolic identification, created using Graphviz DOT language.
Environmental Hazard